(5-Bromopyridin-3-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-3,9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMKWJMLIFBMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634215 | |
| Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-36-6 | |
| Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromopyridin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (5-Bromopyridin-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical properties for (5-Bromopyridin-3-yl)methanol hydrochloride (CAS No. 22620-36-6). Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature, this document also includes data for the corresponding free base, (5-Bromopyridin-3-yl)methanol (CAS No. 37669-64-0), for reference and comparative purposes. Furthermore, detailed, generalized experimental protocols for determining key physical properties are provided to guide researchers in their own characterization of this compound.
Data Presentation
| Property | This compound | (5-Bromopyridin-3-yl)methanol (Free Base) |
| CAS Number | 22620-36-6 | 37669-64-0 |
| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO[1] |
| Molecular Weight | 224.48 g/mol | 188.02 g/mol [1] |
| Appearance | Data not available | Liquid or Low Melting Solid, Clear pale yellow[1] |
| Melting Point | Data not available | 27 °C[1] |
| Boiling Point | Data not available | 291.5 ± 25.0 °C (Predicted)[1] |
| Solubility | Data not available | Data not available |
| Density | Data not available | 1.67 g/cm³ (Predicted)[1] |
| pKa | Data not available | 13.29 ± 0.10 (Predicted)[1] |
Experimental Protocols
The following are detailed, generalized methodologies for determining the melting point and solubility of a solid chemical compound like this compound.
Determination of Melting Point
The melting point of a solid is a critical physical property that indicates its purity. A sharp melting point over a narrow range typically signifies a pure compound, while a broad melting range often suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination (if unknown): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat at a moderate rate until the temperature is about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
Determination of Solubility
Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is typically expressed as the maximum amount of solute that can dissolve in a certain amount of solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or shaker bath
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Solvent Selection: Choose a range of relevant solvents for testing (e.g., water, ethanol, methanol, DMSO).
-
Sample Preparation: Accurately weigh an excess amount of the solid compound into a series of vials.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a shaker bath can be used for agitation.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solid settles.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered solution with a known volume of an appropriate solvent. Analyze the concentration of the compound in the diluted solution using a calibrated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Mandatory Visualization
The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.
Caption: Workflow for Physical Property Characterization.
References
An In-depth Technical Guide to (5-Bromopyridin-3-yl)methanol hydrochloride (CAS Number: 22620-36-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromopyridin-3-yl)methanol hydrochloride, a key building block in medicinal chemistry and organic synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in drug discovery.
Physicochemical and Spectroscopic Data
This compound is a pyridinylmethanol derivative valued for its utility as a versatile intermediate. The presence of a bromine atom and a hydroxymethyl group on the pyridine ring allows for a wide range of chemical modifications.
Table 1: Physicochemical Properties of (5-Bromopyridin-3-yl)methanol and its Hydrochloride Salt
| Property | Value | Source |
| CAS Number | 22620-36-6 | Internal Data |
| Molecular Formula | C₆H₇BrClNO | [1] |
| Molecular Weight | 224.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid | General Supplier Information |
| Melting Point | Data not available for the hydrochloride salt. The free base, (5-Bromopyridin-3-yl)methanol (CAS 37669-64-0), has a melting point of 27 °C.[2] | |
| Boiling Point | Data not available for the hydrochloride salt. The free base has a boiling point of 154 °C at 4 mmHg.[2] | |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | General Chemical Principles |
Table 2: Spectroscopic Data for (5-Bromopyridin-3-yl)methanol (Free Base)
| Data Type | Key Features |
| ¹H NMR | Predicted chemical shifts (CDCl₃, 500 MHz): δ ~8.5 (s, 1H, H2), ~8.4 (s, 1H, H6), ~7.8 (s, 1H, H4), ~4.7 (s, 2H, CH₂), ~2.5 (br s, 1H, OH). |
| ¹³C NMR | Predicted chemical shifts (CDCl₃, 125 MHz): δ ~150 (C6), ~148 (C2), ~140 (C4), ~135 (C5), ~122 (C3), ~62 (CH₂). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak for C₆H₆BrNO at m/z 187/189 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragmentation would involve the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom. |
Synthesis and Experimental Protocols
The primary synthetic route to (5-Bromopyridin-3-yl)methanol involves the reduction of a suitable carboxylic acid or aldehyde precursor. The hydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.
Synthesis of (5-Bromopyridin-3-yl)methanol (Free Base)
A common and efficient method for the synthesis of the free base is the reduction of 5-bromo-3-pyridinecarboxaldehyde.[3]
Experimental Protocol: Reduction of 5-Bromo-3-pyridinecarboxaldehyde
-
Materials:
-
5-Bromo-3-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-Bromopyridin-3-yl)methanol.[3]
-
Caption: Synthetic workflow for (5-Bromopyridin-3-yl)methanol.
Formation of the Hydrochloride Salt
The hydrochloride salt provides improved stability and solubility in aqueous media, which is often advantageous for subsequent reactions and biological testing.
Experimental Protocol: Hydrochloride Salt Formation
-
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
HCl solution in diethyl ether (e.g., 2 M) or gaseous HCl
-
-
Procedure:
-
Dissolve the crude or purified (5-Bromopyridin-3-yl)methanol in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (1.0-1.1 eq) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Chemical Reactivity and Applications in Drug Discovery
This compound is a bifunctional molecule, with the hydroxymethyl group and the bromine atom providing two orthogonal points for chemical modification.
Reactions of the Hydroxymethyl Group
The primary alcohol can undergo a variety of transformations:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid can be achieved using standard reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Etherification: Formation of ethers can be accomplished under Williamson ether synthesis conditions.
-
Esterification: Reaction with carboxylic acids or acyl chlorides yields the corresponding esters.
-
Protection: The hydroxyl group can be protected with common protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers to allow for selective reaction at the bromine position.
Reactions of the Bromo Group
The bromine atom on the electron-deficient pyridine ring is susceptible to various cross-coupling reactions, making it a valuable handle for introducing molecular diversity.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a powerful method for forming C-C bonds and introducing aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination allows for the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to alkynylpyridine derivatives.
Caption: Key reaction pathways for (5-Bromopyridin-3-yl)methanol.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The 5-bromo-3-(hydroxymethyl)pyridine core of the title compound serves as a valuable starting point for the synthesis of various kinase inhibitors.
For instance, derivatives of this scaffold can be elaborated through Suzuki coupling to introduce larger aromatic systems that occupy the hydrophobic regions of the kinase active site, while the hydroxymethyl group can be modified to interact with the solvent-exposed region or form additional hydrogen bonds.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries. Its application in the synthesis of kinase inhibitors highlights its importance in modern medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
Technical Guide: (5-Bromopyridin-3-yl)methanol Hydrochloride - A Key Building Block in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth overview of the physicochemical properties, synthesis, and applications of (5-Bromopyridin-3-yl)methanol hydrochloride. It is intended to serve as a technical resource for professionals engaged in synthetic chemistry and drug discovery.
Physicochemical Properties
This compound is a pyridinylmethyl alcohol derivative. The presence of a bromine atom and a hydroxymethyl group on the pyridine ring makes it a versatile bifunctional building block for the synthesis of complex organic molecules. Its hydrochloride salt form generally offers improved stability and solubility in certain solvents compared to the free base.
All pertinent quantitative data for the compound is summarized in the table below for ease of reference.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇BrClNO |
| Molecular Weight | 224.48 g/mol [1] |
| Exact Mass | 222.93995 u[1] |
| CAS Number | 22620-36-6[1] |
| Synonyms | (5-bromopyridin-3-yl)methanol HCl |
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, (5-Bromopyridin-3-yl)methanol, followed by its conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of (5-Bromopyridin-3-yl)methanol
This protocol details the reduction of 5-Bromo-3-pyridinecarboxaldehyde to (5-Bromopyridin-3-yl)methanol.
Materials:
-
5-Bromo-3-pyridinecarboxaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
A suspension of 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7 mmol) is prepared in methanol (100 mL) in a round-bottom flask at 0°C using an ice bath.
-
To this stirred suspension, sodium borohydride (2.2 g, 59.1 mmol) is added portion-wise, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the careful addition of water (5.0 mL).
-
The methanol is removed under reduced pressure using a rotary evaporator, yielding a light yellowish oil.
-
The oil is redissolved in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield (5-Bromopyridin-3-yl)methanol.[1]
Experimental Protocol: Formation of the Hydrochloride Salt
This protocol describes the conversion of the synthesized free base to its hydrochloride salt.
Materials:
-
(5-Bromopyridin-3-yl)methanol (the product from section 2.1)
-
Diethyl ether (Et₂O) or other suitable anhydrous organic solvent
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Beaker or flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
The synthesized (5-Bromopyridin-3-yl)methanol is dissolved in a minimal amount of anhydrous diethyl ether.
-
While stirring, a calculated amount of concentrated hydrochloric acid is added dropwise to the solution. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.
-
The addition of HCl will cause the precipitation of the hydrochloride salt, which is typically insoluble in diethyl ether.[2]
-
The precipitate is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a solid.
Application as a Synthetic Building Block
This compound is a valuable building block in medicinal chemistry. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a second point for molecular elaboration.
This dual functionality is particularly useful in the construction of libraries of complex molecules for screening in drug discovery programs, including the development of kinase and PARP inhibitors.
Logical Workflow: Suzuki Coupling
The following diagram illustrates the logical workflow for utilizing (5-Bromopyridin-3-yl)methanol in a typical Suzuki cross-coupling reaction, a common strategy in drug development.
Caption: Synthetic workflow utilizing (5-Bromopyridin-3-yl)methanol.
References
In-Depth Technical Guide: Structure Elucidation of (5-Bromopyridin-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (5-Bromopyridin-3-yl)methanol hydrochloride, a key intermediate in pharmaceutical and agrochemical research. This document details the physicochemical properties, spectroscopic data, and experimental protocols essential for the characterization of this compound.
Compound Identification and Properties
This compound is the hydrochloride salt of (5-Bromopyridin-3-yl)methanol. The presence of the hydrochloride group enhances the compound's solubility in aqueous solutions, a desirable property for many biological and chemical applications.
| Property | This compound | (5-Bromopyridin-3-yl)methanol (Free Base) |
| CAS Number | 22620-36-6 | 37669-64-0[1][2][3] |
| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO[1][2][3] |
| Molecular Weight | 224.48 g/mol | 188.02 g/mol [1][2][3] |
| Appearance | Expected to be a solid | Liquid or Low Melting Solid[2] |
| Melting Point | Not available | 27 °C[2] |
| Boiling Point | Not available | 291.5±25.0 °C (Predicted)[2] |
| SMILES | OCc1cc(Br)cnc1.Cl | OCc1cc(Br)cnc1[1] |
Spectroscopic Data for Structure Elucidation
Due to the limited availability of specific experimental spectra for this compound in the public domain, the following data is a combination of information for the free base and predicted shifts for the hydrochloride salt based on the known effects of protonation on pyridine rings. Protonation of the pyridine nitrogen is expected to lead to a downfield shift of the pyridine proton and carbon signals in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Proton | Predicted Chemical Shift (δ, ppm) for Hydrochloride | Notes |
| H2 | 8.8 - 9.0 | Singlet or narrow triplet |
| H4 | 8.6 - 8.8 | Singlet or narrow triplet |
| H6 | 8.5 - 8.7 | Singlet or narrow triplet |
| -CH₂- | ~4.8 | Singlet |
| -OH | Variable | Broad singlet, dependent on solvent and concentration |
| N-H⁺ | Variable | Broad singlet, dependent on solvent and concentration |
¹³C NMR (Carbon-13 NMR):
| Carbon | Predicted Chemical Shift (δ, ppm) for Hydrochloride |
| C2 | ~148 |
| C3 | ~140 |
| C4 | ~145 |
| C5 | ~122 |
| C6 | ~150 |
| -CH₂- | ~60 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3400 (broad) |
| N-H⁺ Stretch (Pyridinium) | 2500-3000 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=N, C=C Stretch (Aromatic Ring) | 1400-1600 |
| C-O Stretch (Primary Alcohol) | ~1050 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
In a mass spectrum, this compound would likely show the molecular ion of the free base due to the loss of HCl in the ion source. The presence of bromine would be indicated by a characteristic M/M+2 isotope pattern with approximately equal intensity.
| Ion | m/z (relative abundance) |
| [M+H]⁺ (of free base) | 188/190 (1:1) |
| [M]⁺˙ (of free base) | 187/189 (1:1) |
| [M-H₂O]⁺˙ | 169/171 (1:1) |
| [M-Br]⁺ | 108 |
Experimental Protocols
Synthesis of (5-Bromopyridin-3-yl)methanol
A common method for the synthesis of the free base, (5-Bromopyridin-3-yl)methanol, involves the reduction of 5-bromo-3-pyridinecarboxaldehyde.[2]
Materials:
-
5-bromo-3-pyridinecarboxaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 5-bromo-3-pyridinecarboxaldehyde in methanol and cool the mixture to 0 °C.
-
Slowly add sodium borohydride to the suspension while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol by rotary evaporation.
-
Dissolve the resulting oil in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-Bromopyridin-3-yl)methanol.[2]
Preparation of this compound
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
-
Dissolve (5-Bromopyridin-3-yl)methanol in a minimal amount of anhydrous diethyl ether.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent dropwise, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for a solid sample, use an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
Visualizations
Chemical Structure
Caption: Chemical structure of (5-Bromopyridin-3-yl)methanol.
Experimental Workflow for Structure Elucidation
Caption: Experimental workflow for synthesis and structure elucidation.
Potential Biological Signaling Pathway
Given that some brominated pyridine derivatives have shown potential as anticancer agents, a possible mechanism of action could involve the inhibition of key signaling pathways that regulate cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
An In-depth Technical Guide on the NMR Data of (5-Bromopyridin-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for (5-Bromopyridin-3-yl)methanol hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic information and experimental protocols for this compound.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for (5-Bromopyridin-3-yl)methanol and the predicted data for its hydrochloride salt. The formation of the pyridinium hydrochloride is expected to cause a downfield shift in the signals of the pyridine ring protons and carbons due to the increased positive charge on the nitrogen atom.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (5-Bromopyridin-3-yl)methanol | H-2 | 8.52 | d | 1.9 |
| H-4 | 7.96 | t | 2.0 | |
| H-6 | 8.52 | d | 2.2 | |
| -CH₂OH | 4.71 | s | ||
| -OH | 5.40 | br s | ||
| This compound (Predicted) | H-2 | ~8.7-8.9 | d | ~2.0 |
| H-4 | ~8.1-8.3 | t | ~2.0 | |
| H-6 | ~8.7-8.9 | d | ~2.0 | |
| -CH₂OH | ~4.8-5.0 | s | ||
| -OH | Variable | br s | ||
| N-H | Variable | br s |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| (5-Bromopyridin-3-yl)methanol | C-2 | 148.1 |
| C-3 | 137.9 | |
| C-4 | 136.2 | |
| C-5 | 121.0 | |
| C-6 | 150.2 | |
| -CH₂OH | 61.5 | |
| This compound (Predicted) | C-2 | ~149-151 |
| C-3 | ~138-140 | |
| C-4 | ~137-139 | |
| C-5 | ~122-124 | |
| C-6 | ~151-153 | |
| -CH₂OH | ~62-64 |
Experimental Protocols
Synthesis of (5-Bromopyridin-3-yl)methanol
A detailed experimental protocol for the synthesis of the parent compound, (5-Bromopyridin-3-yl)methanol, is as follows:
To a suspension of 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) at 0°C, sodium borohydride (2.2 g, 59.1 mmol) was added in portions. The reaction mixture was stirred at 0°C for 1 hour. After completion of the reaction, water (5.0 mL) was added to quench the excess sodium borohydride. The solvents were removed under reduced pressure, and the resulting residue was redissolved in ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield (5-Bromopyridin-3-yl)methanol as a colorless oil (9.6 g, 95% yield).[1]
Preparation of this compound
A general procedure for the preparation of a pyridine hydrochloride salt is as follows:
A solution of the pyridine derivative in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, is prepared. Dry hydrogen chloride gas is then bubbled through the solution with stirring. The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the pure hydrochloride salt.
dot
Caption: Synthetic workflow for (5-Bromopyridin-3-yl)methanol and its hydrochloride salt.
NMR Data Acquisition
A general protocol for acquiring NMR spectra of small organic molecules is as follows:
Approximately 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0.00 ppm. The sample is then placed in the NMR spectrometer, and the data is acquired. The choice of solvent can influence the chemical shifts, and for the hydrochloride salt, a polar solvent like D₂O or DMSO-d₆ is often preferred.
dot
Caption: A generalized workflow for acquiring and processing NMR data.
References
An In-depth Technical Guide to the Mass Spectrometry of (5-Bromopyridin-3-yl)methanol Hydrochloride
This technical guide provides a detailed overview of the mass spectrometric analysis of (5-Bromopyridin-3-yl)methanol hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines expected mass spectral data, detailed experimental protocols, and logical workflows for its analysis.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrClNO. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various experimental settings. This guide focuses on the predicted fragmentation patterns and established methodologies for the analysis of this compound and structurally related molecules.
Predicted Mass Spectrometry Data
While specific experimental mass spectra for this compound are not widely available in the public domain, the expected fragmentation patterns can be inferred from the analysis of similar bromopyridine derivatives.[1][2] The presence of a bromine atom results in a characteristic isotopic pattern with two molecular ion peaks of similar intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2]
The molecular weight of the free base, (5-Bromopyridin-3-yl)methanol, is 188.02 g/mol , and the molecular weight of the hydrochloride salt is 224.48 g/mol .[3][4][5] In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI), the protonated molecule of the free base [M+H]⁺ is often observed.
Predicted Fragmentation Pattern
The primary fragmentation of (5-Bromopyridin-3-yl)methanol under mass spectrometry is expected to occur through several key pathways, including the loss of the hydroxymethyl group, the bromine atom, or smaller neutral molecules. A summary of the predicted major fragment ions is presented in the table below.
| Predicted Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Notes |
| 188/190 | [C₆H₆BrNO]⁺ | - | Molecular ion (free base) showing the characteristic Br isotope pattern. |
| 170/172 | [C₆H₄BrN]⁺ | H₂O | Loss of a water molecule from the molecular ion. |
| 157/159 | [C₅H₄BrN]⁺ | CH₂OH | Loss of the hydroxymethyl radical. |
| 109 | [C₆H₆NO]⁺ | Br | Loss of the bromine radical from the molecular ion. |
| 78 | [C₅H₄N]⁺ | Br, HCN | Subsequent loss of HCN from the [C₅H₄N]⁺ fragment.[1] |
| 51 | [C₄H₃]⁺ | Br, HCN, C₂H₂ | Further fragmentation of the pyridine ring.[1] |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. These are based on established methods for similar small organic molecules.[1][6]
Sample Preparation
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
For GC-MS: A concentration of approximately 1 µg/mL in a solvent like methanol or dichloromethane is recommended.[1]
-
For LC-MS (ESI): A solution is prepared in a mixture of water and methanol (1:1) containing 0.1% formic acid to facilitate protonation.[7]
Instrumentation and Conditions
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1][6]
-
GC Conditions:
-
Oven Temperature Program: An initial temperature of 50°C, held for 1 minute, followed by a ramp up to 250°C at a rate of 10°C/min, with a final hold for 5 minutes.[1]
-
-
MS Conditions:
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF.
-
Collision Energy (for MS/MS): Varies, typically in the range of 5-40 eV, to induce fragmentation.[7]
-
Data Analysis and Visualization
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for the mass spectrometric analysis of a small molecule.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathways for (5-Bromopyridin-3-yl)methanol.
Caption: Predicted fragmentation pathways for (5-Bromopyridin-3-yl)methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 3. 5-Bromo-3-pyridinemethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
An In-depth Technical Guide on the Solubility Profile of (5-Bromopyridin-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (5-Bromopyridin-3-yl)methanol hydrochloride. Due to the limited availability of direct quantitative solubility data for the hydrochloride salt, this document also includes information on the parent compound, (5-Bromopyridin-3-yl)methanol, and general principles for solubility determination of hydrochloride salts in a drug development context.
Introduction
(5-Bromopyridin-3-yl)methanol and its hydrochloride salt are chemical intermediates with potential applications in the synthesis of novel pharmaceutical compounds. Understanding the solubility profile of an active pharmaceutical ingredient (API) or its intermediates is critical in early-stage drug development. Solubility significantly influences bioavailability, formulation strategies, and the design of subsequent experimental work. Hydrochloride salts of basic compounds like pyridine derivatives are often synthesized to enhance aqueous solubility and improve handling properties.
Physicochemical Properties
A summary of the known physicochemical properties of the parent compound, (5-Bromopyridin-3-yl)methanol, is presented below. These properties can influence the solubility of both the free base and its hydrochloride salt.
| Property | Value | Reference |
| Molecular Formula | C6H6BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Yellow solid | |
| Melting Point | 34 - 39 °C | |
| Boiling Point | 246 °C |
Solubility Profile
The table below summarizes the available qualitative and related solubility information.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| (5-Bromopyridin-3-yl)methanol | DMSO | Not Specified | Soluble (used to prepare a 4 mL solution) | [1] |
| (5-Bromopyridin-3-yl)methanol | Dichloromethane (DCM) | Not Specified | Soluble (used to prepare a 2 mL solution) | [3] |
| Pyridine Hydrochloride (general) | Water | Normal Temperature | 560g / 100g water | [4] |
| Pyridine Hydrochloride (general) | Ethanol | Not Specified | Soluble | [4] |
| Pyridine Hydrochloride (general) | Acetone, Ether, Benzene | Not Specified | Insoluble | [4] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] The following protocol is a generalized procedure suitable for determining the solubility of a hydrochloride salt like this compound.
Objective: To determine the equilibrium solubility of the test compound in a specified solvent system (e.g., water, phosphate-buffered saline pH 7.4).
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, buffer solutions)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Solvent: Prepare the desired solvent system. For pH-dependent solubility, use appropriate buffers (e.g., pH 1.2, 4.5, 6.8).[4]
-
Addition of Excess Solid: Add an excess amount of the test compound to a glass vial. This is to ensure that a saturated solution is formed and that solid material remains after equilibrium is reached.[7]
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended solid.[5]
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[5]
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualization of Key Workflows
Synthesis and Salt Formation
The following diagram illustrates a generalized pathway for the synthesis of a pyridine methanol derivative and its subsequent conversion to a hydrochloride salt.
Caption: Generalized workflow for the synthesis of a pyridine methanol hydrochloride salt.
Solubility Screening Workflow in Drug Discovery
For drug development professionals, a systematic approach to solubility screening is crucial. The following diagram outlines a typical workflow for assessing the solubility of a new chemical entity (NCE).
Caption: A typical solubility screening workflow in the drug discovery process.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a framework for understanding and determining its solubility profile. The provided experimental protocol for the shake-flask method offers a robust starting point for researchers to generate this critical data. The general principles of pyridine hydrochloride solubility suggest that it will have enhanced aqueous solubility compared to its free base, a crucial factor for its potential use in pharmaceutical development. The workflows visualized in this document offer a strategic context for the synthesis, salt formation, and solubility assessment of such compounds in a research and development setting.
References
- 1. WO2017066227A1 - Compounds useful as immunomodulators - Google Patents [patents.google.com]
- 2. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. who.int [who.int]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. scribd.com [scribd.com]
- 7. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Stability and Storage of (5-Bromopyridin-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (5-Bromopyridin-3-yl)methanol hydrochloride. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. While specific experimental stability data for this molecule is not widely published, this document outlines established principles and detailed protocols for its stability assessment based on regulatory guidelines and data from structurally related compounds.
Product Information and General Stability
This compound is a brominated pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds. Understanding its chemical stability is crucial for its proper handling, storage, and use in research and development.
General Stability Profile:
The compound is reported to be stable under recommended storage conditions. However, like many substituted pyridines, it is susceptible to degradation under specific environmental stresses. Key factors influencing its stability include temperature, light, humidity, and pH.
Incompatible Materials:
To prevent degradation and ensure safety, avoid contact with strong oxidizing agents, strong acids and alkalis, and strong reducing agents.
Recommended Storage Conditions
Proper storage is essential to maintain the quality and purity of this compound. The following conditions are recommended based on available safety data sheets and chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage (e.g., up to one year), -20°C is recommended. | Minimizes thermal degradation and preserves chemical integrity. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |
| Light | Keep in a dark place. Use amber vials or light-blocking containers. | Protects against photodegradation. |
| Container | Keep container tightly closed and upright. | Prevents contamination and exposure to moisture. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the behavior of similar brominated pyridine compounds under stress conditions. The primary modes of degradation are expected to be hydrolysis, oxidation, and photolysis.
Under fire conditions, hazardous decomposition products may be emitted, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
Below is a conceptual diagram illustrating a potential photodegradation pathway for a brominated pyridine derivative, which involves dehalogenation.
Caption: Plausible photodegradation pathway for (5-Bromopyridin-3-yl)methanol.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To comprehensively assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines. The goal is to induce degradation to a level of 5-20% to identify potential degradants and establish a stability-indicating analytical method.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to a concentration of 1 mg/mL.
-
Working Solutions: For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
Hydrolytic Degradation
-
Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24-48 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24-48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24-48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
-
Place a known amount of the solid compound in a thermostatically controlled oven at 80°C for 7 days. Periodically, withdraw samples, dissolve in the stock solution solvent, and dilute to the working concentration for analysis.
Photolytic Degradation
-
Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. After exposure, prepare solutions of the stressed samples for analysis.
Development and Validation of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is recommended.
Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 270 nm; Mass Spectrometry (ESI+) for peak identification |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
While this compound is generally stable under recommended storage conditions, it is susceptible to degradation under stress. This guide provides a framework for its proper storage and a comprehensive approach to evaluating its stability profile through forced degradation studies. The detailed protocols and method validation criteria outlined herein will enable researchers to ensure the quality and reliability of this compound in their scientific endeavors, ultimately contributing to the development of robust and well-characterized chemical entities.
Synthesis of (5-Bromopyridin-3-yl)methanol Hydrochloride: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of (5-Bromopyridin-3-yl)methanol hydrochloride. This document outlines the primary synthetic pathways, provides detailed experimental protocols, and presents key quantitative data in a structured format.
Introduction
(5-Bromopyridin-3-yl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis. The presence of the bromine atom and the hydroxymethyl group on the pyridine ring allows for a variety of subsequent chemical modifications, making it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. This guide details the efficient synthesis of this compound, primarily focusing on the reduction of 5-bromonicotinic acid derivatives.
Synthetic Pathways
The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. The core of the synthesis involves the reduction of a carbonyl group at the 3-position of the 5-bromopyridine scaffold. Two primary routes are presented here:
-
Route 1: This pathway involves the bromination of nicotinic acid to produce 5-bromonicotinic acid, followed by its reduction to (5-Bromopyridin-3-yl)methanol. The alcohol is then converted to its hydrochloride salt.
-
Route 2: An alternative and often preferred pathway begins with the reduction of a 5-bromonicotinic acid derivative, such as 5-bromo-3-pyridinecarboxaldehyde, to the corresponding alcohol, followed by salt formation.
This guide will focus on a combination of these routes, starting with the synthesis of 5-bromonicotinic acid, its conversion to an intermediate that is readily reduced, and the final steps to obtain the target hydrochloride salt.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.
Synthesis of 5-Bromonicotinic Acid
The synthesis of 5-bromonicotinic acid can be achieved by the direct bromination of nicotinic acid.
Reaction Scheme: Nicotinic Acid + Br₂ (in the presence of a Lewis acid) → 5-Bromonicotinic Acid
Experimental Procedure: To a mixture of nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and powdered iron (1 g, 2%) at 70°C, bromine (40 ml, 0.78 mol) is added dropwise over 2 hours with stirring.[1] The reaction mixture is then refluxed for 6 hours.[1] After cooling, excess bromine and thionyl chloride are removed by distillation. The residue is carefully hydrolyzed with chilled water, and the resulting solution is treated with activated carbon and filtered. The pH of the filtrate is adjusted to 2.5-3.0 with a 30% sodium hydroxide solution to precipitate the product.[2] The solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from isopropyl alcohol to yield pure 5-bromonicotinic acid.[1]
Synthesis of (5-Bromopyridin-3-yl)methanol
This protocol details the reduction of 5-bromo-3-pyridinecarboxaldehyde, a derivative of 5-bromonicotinic acid.
Caption: Experimental workflow for the reduction of 5-bromo-3-pyridinecarboxaldehyde.
Experimental Procedure: A suspension of 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) is cooled to 0°C in an ice bath.[3] Sodium borohydride (2.2 g, 59.1 mmol) is added portion-wise to the stirred suspension, maintaining the temperature at 0°C.[3] The reaction mixture is stirred at this temperature for 1 hour.[3] After completion of the reaction, it is quenched by the slow addition of water (5.0 mL).[3] The solvents are then removed under reduced pressure. The resulting residue, a light yellowish oil, is redissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford (5-Bromopyridin-3-yl)methanol as a colorless oil.[3]
Synthesis of this compound
Experimental Procedure: (5-Bromopyridin-3-yl)methanol is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride (gas or a solution in a compatible solvent like diethyl ether) is then added dropwise with stirring at 0°C until the precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of (5-Bromopyridin-3-yl)methanol from 5-bromo-3-pyridinecarboxaldehyde.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-pyridinecarboxaldehyde | [3] |
| Mass of Starting Material | 10.0 g | [3] |
| Moles of Starting Material | 53.7 mmol | [3] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |
| Mass of Reducing Agent | 2.2 g | [3] |
| Moles of Reducing Agent | 59.1 mmol | [3] |
| Solvent | Methanol (MeOH) | [3] |
| Volume of Solvent | 100 mL | [3] |
| Reaction Temperature | 0°C | [3] |
| Reaction Time | 1 hour | [3] |
| Product | (5-Bromopyridin-3-yl)methanol | [3] |
| Product Mass | 9.6 g | [3] |
| Yield | 95% | [3] |
| Appearance | Colorless oil | [3] |
Conclusion
This technical guide provides a detailed and practical overview of the synthesis of this compound. The described protocols, particularly the high-yielding reduction of 5-bromo-3-pyridinecarboxaldehyde, offer an efficient and reliable method for obtaining this important synthetic intermediate. The structured presentation of quantitative data and the visualization of the experimental workflow are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in the field of drug discovery and development.
References
Introduction: The Versatile Hydroxymethyl Group
An In-Depth Technical Guide on the Role of the Hydroxymethyl Group in Reactions
For: Researchers, Scientists, and Drug Development Professionals
The hydroxymethyl group, with its simple -CH₂OH structure, is a cornerstone functional group in organic chemistry, biochemistry, and medicinal chemistry. It consists of a methylene bridge bonded to a hydroxyl group, conferring the properties of a primary alcohol.[1][2] This seemingly simple moiety imparts a remarkable range of reactivity and functionality to molecules, influencing everything from reaction pathways in organic synthesis to the epigenetic control of gene expression and the pharmacokinetic profiles of therapeutic agents.
This technical guide provides a comprehensive analysis of the pivotal roles the hydroxymethyl group plays in chemical and biological systems. We will explore its fundamental reactivity, its function in critical enzymatic pathways, and its strategic use in drug design and development. This document consolidates key reaction mechanisms, quantitative data, detailed experimental protocols, and visual pathways to serve as an essential resource for professionals in the field.
Chemical Reactivity and Transformations
The hydroxymethyl group's reactivity is primarily that of a primary alcohol, making it a versatile handle for a wide array of chemical transformations.[1] Its principal reactions include oxidation, substitution, esterification, and condensation.
Oxidation
The oxidation of the hydroxymethyl group is a fundamental transformation that can yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild conditions, such as those used in the Swern oxidation, selectively produce aldehydes, while stronger oxidizing agents will lead to the corresponding carboxylic acid.[1][3]
Substitution and Esterification
As a primary alcohol, the hydroxyl portion of the group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce halides, azides, and other functionalities.[1] Furthermore, it readily undergoes esterification with carboxylic acids or their derivatives to form esters, a common strategy in prodrug design.
Hydroxymethylation Reactions
Hydroxymethylation is the process of introducing a -CH₂OH group onto a molecule.[4] A common method involves the reaction of formaldehyde with compounds containing active C-H, N-H, or P-H bonds.[4][5] This reaction is fundamental in the production of various polymers, such as phenol-formaldehyde resins (Bakelite), and in the synthesis of complex organic molecules.[4]
Role in Biochemical and Enzymatic Reactions
The hydroxymethyl group is integral to numerous biological processes, most notably in epigenetic regulation and drug metabolism.
Epigenetics: The TET Enzyme Pathway and 5-Hydroxymethylcytosine
In epigenetics, the hydroxymethyl group is central to the process of active DNA demethylation. The Ten-Eleven Translocation (TET) family of enzymes catalyze the successive oxidation of the methyl group on 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing.[6][7]
The first step in this enzymatic cascade is the conversion of 5mC to 5-hydroxymethylcytosine (5hmC).[2] This modification, often considered the "sixth base" of the genome, is a stable epigenetic mark in its own right but also serves as an intermediate. TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and then to 5-carboxylcytosine (5caC).[2][7] These latter two bases are recognized and excised by thymine-DNA glycosylase (TDG), triggering the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmethylated one, thus achieving active DNA demethylation.[6][7]
Drug Metabolism
The hydroxymethyl group is a common site for Phase I metabolic reactions, which typically introduce or expose functional groups to increase a drug's polarity and facilitate its excretion. Cytochrome P450 (CYP) enzymes are frequently responsible for the oxidation of alkyl or aryl methyl groups to form hydroxymethyl metabolites.[8] These metabolites can then be further oxidized to carboxylic acids.[8]
The pharmacological activity of these metabolites varies significantly. In some cases, the hydroxymethyl metabolite is active or even more potent than the parent drug, while in others, this transformation leads to inactivation.[8]
Significance in Drug Discovery and Development
The strategic incorporation or modification of a hydroxymethyl group is a powerful tactic in medicinal chemistry to optimize a drug candidate's pharmacodynamic and pharmacokinetic properties.
Pharmacophore and Drug-Receptor Interactions
The hydroxyl component of the group can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets like proteins and enzymes.[9][10] The loss of such a group can lead to a significant decrease in binding affinity.[11] Its ability to improve hydrophilicity can also enhance a compound's interaction with the aqueous environment of a binding pocket.[12]
Prodrug Design and Physicochemical Properties
Hydroxymethylation is a key strategy for improving a drug's properties. Introducing a -CH₂OH group can:
-
Increase Water Solubility : Enhancing the solubility of poorly soluble drugs, which can improve bioavailability.[12]
-
Serve as a Handle for Prodrugs : The hydroxyl group is an ideal attachment point for promoieties (e.g., esters) that can be cleaved in vivo to release the active drug. This can be used to improve absorption, distribution, or reduce toxicity.
-
Enhance Metabolic Stability : In some contexts, N-hydroxymethylation has been shown to increase the stability of peptides against enzymatic degradation.[13]
Case Study: Losartan Metabolism
A prominent example of the hydroxymethyl group's role in drug action is the antihypertensive drug Losartan. Losartan itself is a potent antagonist of the angiotensin II receptor. However, its primary metabolic pathway involves the CYP2C9 and CYP3A4-mediated oxidation of its hydroxymethyl group to a carboxylic acid, forming the active metabolite E-3174.[14] This metabolite is 10 to 40 times more potent than Losartan and possesses a longer half-life, contributing significantly to the drug's overall therapeutic effect.[1][14]
Quantitative Data Summary
The following tables summarize quantitative data related to reactions and pharmacokinetic parameters influenced by the hydroxymethyl group.
Table 1: Pharmacokinetic Parameters of Losartan and its Active Metabolite E-3174
| Parameter | Losartan (Parent Drug) | E-3174 (Carboxylic Acid Metabolite) | Source |
|---|---|---|---|
| Plasma Clearance | 610 ml/min | 47 ml/min | [1] |
| Terminal Half-Life (t½) | 2.1 hours | 6.3 - 9.0 hours | [1][14] |
| Volume of Distribution (Vd) | 34 L | 10 L | [1] |
| Potency (vs. Parent) | 1x | 10-40x greater | [14] |
| Formation from Losartan | - | ~14% of oral dose |[1][14] |
Table 2: Selected Yields for Catalytic Conversion of HMF to BHMF Reaction: 5-hydroxymethylfurfural (HMF) → 2,5-bis(hydroxymethyl)furan (BHMF)
| Catalyst | Conditions | HMF Conversion (%) | BHMF Yield (%) | Source |
|---|---|---|---|---|
| Zr-HTC | 120 °C, 4 h, iPrOH | - | 99.2% | [15] |
| Ni(OH)₂-OLA | 135 °C, 5 h, Ethanol | 96.8% | 96.0% | [13] |
| Ru/Co₃O₄ | 190 °C, 6 h, iPrOH | 100% | 82.8% | [8] |
| ZrO(OH)₂ | 150 °C, 2.5 h, Ethanol | 94.1% | 88.9% |[16] |
Key Experimental Protocols
Detailed and reliable experimental procedures are critical for research and development. The following sections provide protocols for key transformations involving the hydroxymethyl group.
Protocol: Swern Oxidation of a Primary Alcohol
This protocol outlines a general procedure for the mild oxidation of a primary hydroxymethyl-containing compound to its corresponding aldehyde.[3][17][18][19]
-
Reagents & Equipment :
-
Primary Alcohol (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Dimethylsulfoxide (DMSO, 2.5-3.0 equiv)
-
Triethylamine (Et₃N, 5.0-7.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar, dropping funnels, nitrogen inlet, low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
-
Procedure :
-
Activation : To a stirred solution of oxalyl chloride in anhydrous DCM in a flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath. Add a solution of DMSO in DCM dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly. Stir for 10-15 minutes.[17][18]
-
Alcohol Addition : Add a solution of the primary alcohol in DCM dropwise to the activated DMSO mixture. Stir the resulting solution at -78 °C for 20-30 minutes.[17][18]
-
Base Addition : Add triethylamine dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for an additional 10-20 minutes.[17]
-
Workup : Remove the cooling bath and allow the mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction & Purification : Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.[3]
-
Protocol: N-Hydroxymethylation of a Thioamide
This protocol describes the synthesis of N-(hydroxymethyl)thioamides from unsaturated thioamides using formaldehyde.[20]
-
Reagents & Equipment :
-
Unsaturated Thioamide (1.0 mmol)
-
Aqueous Formaldehyde (37%, excess, e.g., 5 mL)
-
Ethanol (96%, 3-5 mL)
-
Beaker, magnetic stirrer
-
-
Procedure :
-
Place the thioamide (1.0 mmol) in a beaker.
-
Add 96% ethanol (3-5 mL) and aqueous 37% formaldehyde (5 mL).
-
Gently warm the mixture while stirring to completely dissolve the thioamide.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate out of the solution during this time.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. The reported yields for this procedure are typically in the range of 46-60%.[20]
-
Conclusion
The hydroxymethyl group is a deceptively simple yet profoundly influential functional group. Its classic primary alcohol reactivity forms the basis of countless synthetic strategies, allowing for the construction of complex molecular architectures. In the biological realm, it is a key player in the epigenetic machinery that governs gene expression and a frequent target and product of drug metabolism, directly influencing the efficacy and clearance of xenobiotics. For drug development professionals, the hydroxymethyl group represents a versatile tool for modulating solubility, metabolic stability, and target binding affinity. A thorough understanding of its chemical and biological roles is therefore indispensable for innovation in chemical synthesis, molecular biology, and medicinal chemistry.
References
- 1. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TET Methylcytosine Oxidases in T Cell and B Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. Pharmacokinetics of losartan and its active carboxylic acid metabolite E-3174 in five ethnic populations of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wpage.unina.it [wpage.unina.it]
- 11. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05308A [pubs.rsc.org]
- 17. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (5-Bromopyridin-3-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of (5-Bromopyridin-3-yl)methanol hydrochloride with various arylboronic acids. The pyridine moiety is a prevalent scaffold in pharmaceuticals, and the ability to introduce diverse aryl groups at the 5-position is of significant interest in drug discovery and development for structure-activity relationship (SAR) studies. This protocol addresses the use of the hydrochloride salt of the starting material through in-situ neutralization.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound is depicted below:
Experimental Protocols
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 3.0 equiv. or K₃PO₄, 3.0 equiv.). Note: The use of 3.0 equivalents of base is to ensure the neutralization of the hydrochloride salt and to facilitate the catalytic cycle.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane or DMF) and degassed water in a 4:1 to 5:1 ratio (v/v). The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv. or Pd(dppf)Cl₂, 0.05 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification of (5-Arylpyridin-3-yl)methanol
The crude product is typically purified by flash column chromatography on silica gel. Due to the polar nature of the product containing both a pyridine and a hydroxyl group, a polar eluent system is generally required.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) or dichloromethane in methanol (e.g., 99:1 to 95:5) is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified product.
-
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids based on literature precedents for similar substrates.
| Entry | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 65-75 |
Characterization Data
Representative data for (5-phenylpyridin-3-yl)methanol:
-
¹H NMR (400 MHz, CDCl₃): δ 8.60 (s, 1H), 8.51 (s, 1H), 7.85 (s, 1H), 7.62 (d, J = 7.6 Hz, 2H), 7.47 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.3 Hz, 1H), 4.81 (s, 2H), 2.05 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.2, 146.9, 138.2, 137.4, 134.9, 129.1, 128.3, 127.2, 62.9.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₁NO [M+H]⁺: 186.0919, found 186.0913.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with bromopyridine substrates, a critical transformation in the synthesis of pharmaceuticals and functional materials. This document details various palladium catalyst systems, provides comparative performance data, and offers step-by-step experimental protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] For the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals, the choice of an appropriate palladium catalyst is crucial for achieving optimal results.[1][2] The coupling of bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition and lower yields.[2] This guide provides a comparative analysis of commonly employed palladium catalysts and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. The three main classes of palladium catalysts used for this transformation are those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[1]
Phosphine-Based Catalysts
Classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used. However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers.[1]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
Palladacycles
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of bromopyridines, based on literature data.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 3-Bromopyridine | 85 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 3-Bromopyridine | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 3-Bromopyridine | 98 | [1] |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 2-Bromo-3-methylpyridine | 75-85 | [2] |
| Pd₂(dba)₃ / SPhos | 1.5 / 3.6 | K₃PO₄ | Toluene | 100 | 18 | 3-Amino-2-chloropyridine | - | [2] |
| PdCl₂(dppf) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Halo-aromatic rings | - | [2] |
| Pd(OAc)₂ | 0.04 | - | - | - | - | 2,5-dibromothiophene | - | [3] |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different types of palladium catalysts.
Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%), SPhos (2 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).[1]
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).[1]
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and PEPPSI-IPr catalyst (0.5 mol%) to an oven-dried vial or flask.[1]
-
Add anhydrous, degassed t-AmylOH (5 mL).[1]
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: General Procedure for Selective Mono-arylation of Dibromopyridines
For substrates like 2,6-dibromopyridine, selective mono-arylation can be achieved by carefully controlling the reaction conditions.
-
Reaction Setup: In a Schlenk flask, combine 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and a suitable base (e.g., K₃PO₄).
-
Catalyst System: Use a catalyst system known to favor mono-arylation, such as Pd(OAc)₂ with a bulky phosphine ligand like SPhos.[4]
-
Solvent and Temperature: Employ a solvent system like Toluene/H₂O at a controlled temperature (e.g., 100 °C).[4]
-
Reaction Time: Carefully monitor the reaction to stop it after the desired mono-arylated product is formed and before significant di-arylation occurs.
-
Work-up and Purification: Follow the standard work-up and purification procedures.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[3] The synthesis of substituted aminopyridines is of significant interest as this structural motif is present in numerous biologically active molecules. This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of (5-Bromopyridin-3-yl)methanol, a substrate featuring a reactive primary alcohol. The presence of the hydroxyl group necessitates careful selection of reaction conditions to avoid potential side reactions, such as deprotonation and subsequent O-arylation.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][4]
Key Considerations for Aminating (5-Bromopyridin-3-yl)methanol
The primary alcohol functional group in (5-Bromopyridin-3-yl)methanol is susceptible to deprotonation by the strong bases often employed in Buchwald-Hartwig aminations (e.g., sodium tert-butoxide). This can lead to the formation of an alkoxide, which could potentially coordinate to the palladium center and inhibit catalysis or lead to undesired O-arylation products. Therefore, the choice of base is critical. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), or specialized bases like lithium bis(trimethylsilyl)amide (LiHMDS) which can provide tolerance for proton-donating groups, are often preferred in such cases.[4] The selection of an appropriate ligand is also crucial to promote the desired C-N bond formation efficiently.
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Substituted Bromopyridines
The following table summarizes various conditions reported in the literature for the Buchwald-Hartwig amination of different bromopyridine derivatives. This data can serve as a guide for optimizing the reaction for (5-Bromopyridin-3-yl)methanol.
| Aryl Bromide | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Not Specified |
| 2-Bromopyridine | Various volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| 5-Bromopyrimidine | Various amines | Pd₂(dba)₃ | Biarylphosphine ligands | NaOtBu or K₃PO₄ | Toluene | 100 | Good to Excellent |
| 2-Bromopyridin-3-amine derivative | Phthalimide derivative | Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 110 | 40-51 |
Experimental Protocol: Buchwald-Hartwig Amination of (5-Bromopyridin-3-yl)methanol
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add (5-Bromopyridin-3-yl)methanol (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (5-(alkyl/arylamino)pyridin-3-yl)methanol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of (5-Bromopyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and is conducted under relatively mild conditions.[1][2] Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3] This document provides detailed protocols for the Sonogashira coupling of (5-Bromopyridin-3-yl)methanol with terminal alkynes, a key transformation for the synthesis of various substituted pyridine derivatives used in medicinal chemistry and materials science.
Reaction Scheme
The general scheme for the Sonogashira coupling of (5-Bromopyridin-3-yl)methanol is as follows:
Key Reaction Parameters
Successful Sonogashira coupling of (5-Bromopyridin-3-yl)methanol is dependent on the careful selection of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[1] Common palladium catalysts include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][4] Copper(I) iodide (CuI) is the most common co-catalyst. While classic Sonogashira reactions utilize a copper co-catalyst, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts.[5]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[1][4]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[1][4]
-
Temperature: The reaction temperature can vary from room temperature to 100 °C, depending on the reactivity of the substrates.[1][3] For less reactive aryl bromides, heating is often necessary.[2]
Data Presentation: Typical Sonogashira Coupling Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives with terminal alkynes, providing a starting point for the optimization of the reaction with (5-Bromopyridin-3-yl)methanol.
| Parameter | Condition | Notes | Reference(s) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A common and effective catalyst. | [1] |
| Pd(CF₃COO)₂ (2.5 mol%) | Used in combination with a phosphine ligand. | [3] | |
| Pd(PPh₃)₄ (3-5 mol%) | An active Pd(0) catalyst. | [6] | |
| Copper Co-catalyst | CuI (2-10 mol%) | The most common copper source. | [1][3][4] |
| Ligand | PPh₃ (5-10 mol%) | Often used with palladium sources that are not pre-complexed. | [3] |
| Base | Triethylamine (Et₃N) (2-7 equivalents) | Also acts as a solvent in some cases. | [1][3] |
| Diisopropylamine (7 equivalents) | An alternative amine base. | [4] | |
| Solvent | DMF | A common polar aprotic solvent. | [1][3] |
| THF | Another suitable solvent. | [4][6] | |
| Temperature | Room Temperature - 100 °C | Higher temperatures may be needed for less reactive bromides. | [1][3][4] |
| Reaction Time | 3 - 16 hours | Monitored by TLC or LC-MS. | [3][4][6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of (5-Bromopyridin-3-yl)methanol with a terminal alkyne.
Materials:
-
(5-Bromopyridin-3-yl)methanol (1.0 equivalent)
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (5-Bromopyridin-3-yl)methanol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[1]
-
Add anhydrous DMF, followed by triethylamine.[1]
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.[1]
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]
Visualization of Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting and Optimization
-
Low or No Yield:
-
Inactive Catalyst: The palladium catalyst may have decomposed, often observed as a black precipitate ("Pd black"). Use fresh catalyst and ensure ligands are not oxidized.[5]
-
Poor Substrate Reactivity: Aryl bromides are less reactive than aryl iodides.[2] Consider increasing the reaction temperature or using a more active catalyst system.[5]
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst. Ensure the reaction is performed under a strictly inert atmosphere.[5]
-
Water in the Reaction: Use anhydrous solvents and dry glassware, as water can negatively impact the catalytic cycle.[5]
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen. Thorough degassing and maintaining an inert atmosphere can minimize this. Copper-free conditions can also be explored.[5]
-
For further optimization, a screening of different palladium catalysts, ligands, bases, and solvents may be necessary to achieve the best results for the specific terminal alkyne being used.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Heck Reaction Using (5-Bromopyridin-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has found extensive applications in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The reaction's versatility stems from its tolerance of a wide range of functional groups and the ability to construct substituted alkenes with high stereoselectivity.[4] This document provides detailed application notes and protocols for the Heck reaction utilizing (5-Bromopyridin-3-yl)methanol hydrochloride, a versatile building block in medicinal chemistry due to the presence of a reactive bromine atom and a modifiable hydroxymethyl group on a pyridine scaffold.[5] The pyridine motif is a common feature in many biologically active compounds, making this substrate particularly relevant for drug discovery programs.[6]
Reaction Principle
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (5-Bromopyridin-3-yl)methanol, forming a Pd(II) complex.[1]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.[1]
-
β-Hydride Elimination: A hydrogen atom from the alkyl group beta to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species.[7]
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[1]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere, such as nitrogen or argon, using standard Schlenk techniques to exclude oxygen and moisture.[2] Solvents should be anhydrous and of high purity. Palladium catalysts and phosphine ligands are often sensitive to air and should be handled accordingly.[2]
Protocol 1: Heck Reaction of (5-Bromopyridin-3-yl)methanol with n-Butyl Acrylate
This protocol describes a typical Heck coupling reaction with an activated alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the base, either triethylamine (1.5 mmol, 1.5 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).
-
Via syringe, add anhydrous DMF or DMA (5 mL).
-
Add n-butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction with (5-Bromopyridin-3-yl)methanol.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 110 | 18 | 85 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 24 | 78 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |
| 4 | Ethylene (gas) | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 36 | 65 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Applications in Drug Discovery
The Heck reaction is a valuable tool in drug discovery for the synthesis of novel compounds and the construction of compound libraries for high-throughput screening.[3] The products derived from the Heck reaction of (5-Bromopyridin-3-yl)methanol can serve as key intermediates for a variety of pharmacologically active molecules. The resulting vinylated pyridine derivatives can undergo further transformations, such as hydrogenation, oxidation, or participation in other cross-coupling reactions, to generate a diverse array of molecular architectures. For instance, the synthesis of resveratrol analogues, which possess a range of biological activities, often employs the Heck reaction.[2] The ability to readily introduce complexity from a simple, functionalized pyridine starting material makes this methodology highly attractive for medicinal chemists. The development of DNA-compatible Heck reactions further expands its utility in the generation of DNA-encoded libraries for hit identification.[8]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 8. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds Using (5-Bromopyridin-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl and other coupled compounds utilizing (5-Bromopyridin-3-yl)methanol as a key building block. The methodologies described herein leverage a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Heck reactions. These protocols are designed to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
(5-Bromopyridin-3-yl)methanol is a versatile synthetic intermediate possessing a bromine atom on the pyridine ring, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino moieties at the 5-position of the pyridine ring. The resulting biaryl methanol and related derivatives are valuable scaffolds in the development of novel pharmaceuticals, agrochemicals, and functional materials. This document outlines generalized protocols and specific examples for the application of (5-Bromopyridin-3-yl)methanol in several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | Good |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | Good |
Note: Yields are generalized based on reactions with similar bromopyridine substrates and may require optimization for (5-Bromopyridin-3-yl)methanol.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add (5-Bromopyridin-3-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]
-
Heat the reaction mixture to 85-95°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl methanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of Substituted Pyridin-3-yl Methanols
Introduction
Substituted pyridin-3-yl methanols are crucial heterocyclic building blocks in medicinal chemistry and drug development. Their structural motif is present in a wide array of biologically active compounds and pharmaceuticals. The hydroxymethyl group at the 3-position serves as a versatile handle for further functionalization, enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for common and effective methods for the synthesis of these valuable intermediates, tailored for researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategies
The preparation of substituted pyridin-3-yl methanols predominantly relies on the reduction of corresponding carbonyl compounds. The primary strategies involve:
-
Reduction of Pyridine-3-Carboxylic Acid Esters: A robust and high-yielding method utilizing powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reduction of Pyridine-3-Carboxylic Acids: A two-step approach involving initial esterification followed by reduction with milder reagents such as sodium borohydride (NaBH₄), suitable for industrial scale-up.
-
Organometallic Addition to Pyridine-3-Carbaldehydes: A versatile method for introducing carbon-based substituents alpha to the hydroxyl group by reacting a pyridine-3-carbaldehyde with Grignard or organolithium reagents.
The following sections provide detailed experimental protocols for these key methodologies.
Method 1: Reduction of a Pyridine-3-Carboxylic Acid Ester using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the highly efficient reduction of a pyridine ester to the corresponding alcohol. The example provided is for the synthesis of (6-Methylpyridin-3-yl)methanol.
Experimental Protocol: Synthesis of (6-Methylpyridin-3-yl)methanol [1]
-
Reagent Preparation: Prepare a 1 M solution of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF).
-
Reaction Setup: To a stirred solution of 6-methylnicotinic acid methyl ester (21 g, 140 mmol, 1.0 eq.) in anhydrous THF (150 mL), slowly add the 1 M LiAlH₄ solution in THF (210 mL, 210 mmol, 1.5 eq.) dropwise at -5 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to 23 °C and continue stirring for 2 hours.
-
Quenching: Cool the mixture to -10 °C and carefully quench the reaction by the slow addition of sodium sulfate decahydrate (Na₂SO₄·10H₂O) and ethyl acetate until gas evolution ceases.
-
Work-up and Isolation: Filter the mixture through a pad of diatomaceous earth. Concentrate the filtrate to dryness under reduced pressure to yield the final product.
Characterization Data for (6-Methylpyridin-3-yl)methanol: [1]
-
Appearance: White Solid
-
¹H NMR (DMSO-d6): δ 8.37 (s, 1H), 7.59 (dd, 1H, J = 2,8Hz), 7.19 (d, 1H, J = 8Hz), 5.22 (t, 1H, J = 6Hz), 4.47 (d, 2H, J = 6Hz), 2.45 (s, 3H).
Method 2: Two-Step Synthesis from Nicotinic Acid via Sodium Borohydride (NaBH₄) Reduction
This method provides an efficient route to 3-pyridyl methanol from nicotinic acid using the milder and safer reducing agent, sodium borohydride, after an initial esterification step.[2]
Experimental Protocol: Synthesis of 3-Pyridyl Methanol [2]
Step 1: Esterification of Nicotinic Acid
-
Dissolve nicotinic acid (12.30 g, 0.1 mole) in methanol (30 mL).
-
Carefully add 5 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Reflux the mixture to form methyl nicotinate. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction of Methyl Nicotinate
-
Prepare a mixture of the methyl nicotinate (13.7 g, 0.1 mole) obtained from Step 1 and finely powdered sodium borohydride (NaBH₄) (11.4 g, 0.3 mole) in a suitable solvent such as THF.
-
Reflux the mixture. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Method 3: Organometallic Addition to Pyridine-3-Carbaldehyde
This generalized protocol outlines the synthesis of α-substituted pyridin-3-yl methanols. The reaction of a Grignard reagent with pyridine-3-carbaldehyde introduces a new carbon-carbon bond.
Experimental Protocol: General Procedure for Grignard Addition
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of pyridine-3-carbaldehyde (1.0 eq.) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired α-substituted pyridin-3-yl methanol.
Quantitative Data Summary
The following table summarizes the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiency and starting materials.
| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1. LiAlH₄ Reduction | 6-Methylnicotinic acid methyl ester | LiAlH₄ | THF | 100 | N/A | [1] |
| 2. NaBH₄ Reduction | Nicotinic Acid | H₂SO₄, MeOH, NaBH₄ | THF | 70 | N/A | [2] |
| 3. Grignard Addition (Example) | 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile oxalate | LiAlH₄ | Toluene/Heptane | 79.4 | 99.7 (HPLC) | [3] |
Note: The yield for Method 2 is for the overall two-step process. The example for Grignard Addition is a more complex industrial synthesis but illustrates the high purity achievable.
Visualizations
Diagrams of Synthetic Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic protocols.
Caption: General experimental workflow for the synthesis, work-up, and purification of substituted pyridin-3-yl methanols.
Caption: Key synthetic routes for the preparation of substituted pyridin-3-yl methanols from common precursors.
References
Application of (5-Bromopyridin-3-yl)methanol in the Synthesis of Potent Kinase Inhibitors
(5-Bromopyridin-3-yl)methanol is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of complex heterocyclic scaffolds targeting a range of therapeutic areas. Its unique structure, featuring a pyridine ring substituted with both a reactive bromine atom and a functional hydroxymethyl group, allows for sequential and site-selective modifications. This enables the construction of diverse molecular architectures for drug discovery programs.
One prominent application of this scaffold is in the development of kinase inhibitors , particularly targeting the mitogen-activated protein kinase (MAPK) signaling pathways. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties. The hydroxymethyl group can be further functionalized or is often a key pharmacophoric feature for hydrogen bonding interactions within the kinase active site.
This application note details the use of (5-Bromopyridin-3-yl)methanol in the synthesis of a series of 4-(pyrazol-3-yl)-pyridine derivatives as potent inhibitors of c-Jun N-terminal kinase (JNK) and p38 MAP kinase, both crucial mediators in inflammatory and cancer signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of synthesized 4-(pyrazol-3-yl)-pyridine derivatives against JNK3 and p38 kinases. The data highlights the structure-activity relationship (SAR) for this series of compounds.
| Compound ID | Structure | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | 4-(1H-Pyrazol-4-yl)pyridin-3-amine | 0.63 | > 20 |
| 7 | N-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine | 1.45 | Not Tested |
| 8 | 5-Chloro-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine | 0.86 | Not Tested |
| 9 | 5-Chloro-N-ethyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine | 0.73 | Not Tested |
| 37 | 4-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)pyridin-3-amine | Potent (exact value not specified) | Potent (exact value not specified) |
Data adapted from a study on the synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1]
Experimental Protocols
Protocol 1: Synthesis of (4-(1H-Pyrazol-4-yl)pyridin-3-yl)methanol via Suzuki-Miyaura Coupling
This protocol describes the key synthetic step for coupling the (5-Bromopyridin-3-yl)methanol core with a pyrazole moiety.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add (5-Bromopyridin-3-yl)methanol (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)pyridin-3-yl)methanol.
-
The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, (4-(1H-pyrazol-4-yl)pyridin-3-yl)methanol.
Protocol 2: In Vitro Kinase Inhibition Assay (JNK3 and p38)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against JNK3 and p38 kinases.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant JNK3 and p38α enzymes
-
ATP
-
Substrate peptide (e.g., ATF2 for p38, c-Jun for JNK3)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
³²P-γ-ATP or ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a solution of the inhibitor compound in DMSO at various concentrations.
-
In a 96-well plate, add the kinase buffer, the recombinant enzyme (JNK3 or p38α), and the inhibitor solution.
-
Incubate the mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (spiked with ³²P-γ-ATP if using a radiometric assay).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30 °C.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
For radiometric assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway, a target of the synthesized compounds, and the general experimental workflow for the synthesis and evaluation of these kinase inhibitors.
References
Application Notes and Protocols for the Derivatization of (5-Bromopyridin-3-yl)methanol in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-3-yl)methanol is a versatile bifunctional building block in medicinal chemistry. Its structure features two key reactive sites amenable to derivatization: the hydroxyl group and the bromine atom on the pyridine ring. The pyridine core is a common scaffold in numerous biologically active compounds, known to participate in hydrogen bonding and pi-stacking interactions with biological targets. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The hydroxymethyl group can be readily converted into ethers and esters, enabling fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This combination of functionalities makes (5-Bromopyridin-3-yl)methanol an excellent starting point for the generation of compound libraries for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.
These application notes provide detailed protocols for the derivatization of (5-Bromopyridin-3-yl)methanol via Suzuki-Miyaura coupling, Williamson ether synthesis, and Steglich esterification.
Data Presentation: Illustrative SAR Data
The following table presents a representative set of derivatives of (5-Bromopyridin-3-yl)methanol and their hypothetical biological activity against a generic kinase target. This data is for illustrative purposes to guide SAR studies.
| Compound ID | R1 (at C5) | R2 (at CH2O-) | Yield (%) | Kinase Inhibition IC50 (nM) |
| 1 | Br | H | - | >10,000 |
| 2a | Phenyl | H | 85 | 5,200 |
| 2b | 4-Fluorophenyl | H | 89 | 2,100 |
| 2c | 3-Methoxyphenyl | H | 82 | 3,500 |
| 3a | Br | Methyl | 75 | 8,500 |
| 3b | Br | Ethyl | 72 | 7,800 |
| 3c | Br | Benzyl | 68 | 6,200 |
| 4a | Br | Acetyl | 92 | 9,100 |
| 4b | Br | Benzoyl | 88 | 7,500 |
| 4c | Br | Pivaloyl | 85 | 8,200 |
| 5a | 4-Fluorophenyl | Methyl | 70 | 1,500 |
| 5b | 4-Fluorophenyl | Benzyl | 65 | 980 |
| 5c | 4-Fluorophenyl | Benzoyl | 80 | 1,200 |
Experimental Protocols
Derivatization of the Bromine Atom: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of (5-Bromopyridin-3-yl)methanol with various arylboronic acids.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Standard laboratory glassware, including a Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add (5-Bromopyridin-3-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Derivatization of the Hydroxyl Group: Williamson Ether Synthesis
This protocol details the synthesis of ether derivatives from (5-Bromopyridin-3-yl)methanol.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of (5-Bromopyridin-3-yl)methanol (1.0 equiv.) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Derivatization of the Hydroxyl Group: Steglich Esterification
This protocol outlines the synthesis of ester derivatives from (5-Bromopyridin-3-yl)methanol.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or THF
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, dissolve (5-Bromopyridin-3-yl)methanol (1.0 equiv.), the desired carboxylic acid (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 equiv.) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for SAR studies of (5-Bromopyridin-3-yl)methanol derivatives.
Caption: Derivatization strategies for (5-Bromopyridin-3-yl)methanol.
Application Notes and Protocols for the Functionalization of the Pyridine Ring of (5-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the functionalization of the pyridine ring of (5-Bromopyridin-3-yl)methanol. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted pyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials. The presence of the bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The hydroxymethyl group at the 3-position may require consideration regarding its potential interaction with the reaction conditions, although in many cases, it can be tolerated without protection.
This document details protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific literature examples for (5-Bromopyridin-3-yl)methanol are limited, the provided protocols are based on established procedures for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.
Key Functionalization Reactions
The primary methods for functionalizing the C-Br bond of (5-Bromopyridin-3-yl)methanol involve palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 8 | 75-85 |
Note: Yields are based on reactions with structurally similar bromopyridine substrates and may require optimization for (5-Bromopyridin-3-yl)methanol.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (5-Bromopyridin-3-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired (5-arylpyridin-3-yl)methanol.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[1][2] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[3][4][5]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 85-95 |
Note: Yields are based on reactions with structurally similar bromopyridine substrates and may require optimization for (5-Bromopyridin-3-yl)methanol.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of argon, add (5-Bromopyridin-3-yl)methanol (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7][8] This reaction is particularly valuable for synthesizing alkynyl-substituted pyridines. Notably, Sonogashira couplings are often tolerant of free hydroxyl groups.[3]
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | THF | 60 | 12 | 80-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2) | Acetonitrile | 70 | 8 | 70-80 |
Note: Yields are based on reactions with structurally similar bromopyridine substrates and may require optimization for (5-Bromopyridin-3-yl)methanol.
-
Reaction Setup: To a Schlenk flask, add (5-Bromopyridin-3-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Other Potential Functionalization Reactions
While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be employed for the functionalization of (5-Bromopyridin-3-yl)methanol:
-
Stille Coupling: This reaction utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents is a significant drawback.[1][9]
-
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[10][11]
-
Negishi Coupling: This method employs organozinc reagents and is known for its high reactivity and functional group tolerance.
-
Kumada Coupling: This reaction uses Grignard reagents, which are highly reactive but have limited functional group tolerance, potentially reacting with the hydroxymethyl group.[1][12]
Considerations for the Hydroxymethyl Group
The presence of the primary alcohol in (5-Bromopyridin-3-yl)methanol warrants consideration. While some cross-coupling conditions, particularly certain Sonogashira protocols, are tolerant of free hydroxyl groups, other reaction conditions, especially those employing strong bases or highly nucleophilic reagents, may lead to side reactions.
If interference from the hydroxymethyl group is observed (e.g., low yield, formation of byproducts), protection of the alcohol may be necessary. Common protecting groups for alcohols include:
-
Silyl ethers: (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)) are robust and can be readily removed under mild conditions.
-
Benzyl ether (Bn): A stable protecting group that can be removed by hydrogenolysis.
-
Tetrahydropyranyl (THP) ether: Stable to many reaction conditions but may require acidic conditions for removal.
The choice of protecting group will depend on the specific reaction conditions and the overall synthetic strategy.
Conclusion
The functionalization of the pyridine ring of (5-Bromopyridin-3-yl)methanol is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient routes to a diverse range of C-C and C-N linked derivatives. While the protocols provided are based on closely related structures, they offer a solid foundation for developing specific conditions for this valuable building block. Careful consideration of the hydroxymethyl group and the potential need for a protection-deprotection strategy will be key to achieving high yields and purity in the desired transformations. Researchers are encouraged to perform small-scale optimization studies to identify the ideal catalyst, ligand, base, and solvent system for their specific substrate and coupling partner.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Protecting Group Strategies for (5-Bromopyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5-Bromopyridin-3-yl)methanol is a versatile bifunctional building block in medicinal chemistry and materials science. Its structure contains a primary alcohol and a pyridine ring, both of which can participate in or be sensitive to various reaction conditions. To achieve selective transformations at other sites of a molecule incorporating this moiety, a carefully designed protecting group strategy is often essential.[1] This document outlines common strategies for the protection of the hydroxyl group of (5-Bromopyridin-3-yl)methanol, provides detailed experimental protocols for key transformations, and includes a guide for selecting an appropriate strategy based on downstream synthetic steps.
Protecting the Hydroxyl Group
The primary alcohol of (5-Bromopyridin-3-yl)methanol is a nucleophilic and mildly acidic functional group. Protection is typically required to prevent unwanted reactions with strong bases (like Grignard or organolithium reagents), oxidizing agents, and electrophilic reagents not intended for the hydroxyl group.[2] The most common and effective protecting groups for alcohols fall into three main categories: silyl ethers, benzyl ethers, and esters.[3][4][5]
Silyl Ethers
Silyl ethers are the most widely used protecting groups for hydroxyl functions due to their ease of installation, general stability under many non-acidic and non-fluoride conditions, and the variety of reagents available, which allows for tunable stability.[6] For primary alcohols, tert-Butyldimethylsilyl (TBDMS or TBS) is a robust and popular choice.[2][7]
-
Protection: Typically formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole.[3][7]
-
Deprotection: Most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[2][8] They can also be removed under acidic conditions.[8][9]
Benzyl Ethers
Benzyl (Bn) ethers offer excellent stability across a wide range of chemical conditions, including strongly acidic and basic media, making them suitable for multi-step syntheses.[10][11]
-
Protection: Formed via a Williamson ether synthesis, by deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with benzyl bromide (BnBr).[10][12]
-
Deprotection: The key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenolysis (H₂ and a palladium catalyst).[13] This makes it orthogonal to many other protecting groups. Oxidative cleavage is also possible but less common.[10][11]
Ester Protecting Groups
Esters, such as acetates (Ac) or benzoates (Bz), provide a simple and cost-effective method for alcohol protection.[5] They are stable to acidic and oxidative conditions but are readily cleaved by base-mediated hydrolysis.
-
Protection: Easily formed by reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.[5]
-
Deprotection: Removed under basic conditions (saponification) using reagents like K₂CO₃ in methanol or LiOH in THF/water.[14]
Data Presentation: Comparison of Hydroxyl Protecting Groups
The selection of a protecting group is dictated by its stability in subsequent reaction steps and the conditions required for its removal. The following table summarizes common protection and deprotection strategies for the hydroxyl group of (5-Bromopyridin-3-yl)methanol.
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Stability Profile |
| TBDMS (Silyl Ether) | TBDMS-Cl, Imidazole, in DMF, Room Temp.[3][7] | TBAF, in THF, Room Temp.[9] or HCl, in THF/H₂O.[14] | Stable: Basic conditions, Grignard reagents, oxidation. Labile: Strong acids, fluoride sources. |
| Benzyl (Ether) | NaH, Benzyl Bromide, in THF/DMF, 0 °C to RT.[10][12] | H₂, Pd/C, in MeOH or EtOAc.[13] or BCl₃, in DCM (for aryl-Bn ethers).[10] | Stable: Strongly acidic and basic conditions, most oxidizing/reducing agents. Labile: Catalytic hydrogenation. |
| Acetyl (Ester) | Acetic Anhydride, Pyridine or Et₃N, in DCM, 0 °C to RT.[5] | K₂CO₃, in MeOH, Room Temp.[14] or LiOH, in THF/H₂O.[14] | Stable: Acidic conditions, many oxidations. Labile: Basic conditions (hydrolysis), nucleophiles. |
Protecting the Pyridine Nitrogen
The pyridine nitrogen is basic and can be nucleophilic. In many cases, it does not require protection and can serve as a basic handle to be protonated or to scavenge acid. However, protection or modification may be necessary under certain conditions:
-
Strongly basic/nucleophilic reagents: To prevent N-alkylation.
-
Metal-catalyzed cross-coupling: To avoid coordination of the nitrogen to the metal center, which can inhibit catalysis.
A common strategy to modulate the pyridine's reactivity is to form the N-oxide by treating it with an oxidant like m-CPBA. The N-oxide can be readily removed by reduction (e.g., with PCl₃ or H₂/Pd). For the scope of this protocol, we will focus on strategies where the pyridine nitrogen remains unprotected, as this is suitable for a wide range of subsequent reactions.
Visualization of Workflows and Logic
General Synthetic Workflow
The general workflow for employing a protecting group strategy involves three key stages: protection, the main synthetic transformation, and deprotection.
Caption: General workflow for using a hydroxyl protecting group.
Decision Pathway for Protecting Group Selection
Choosing the correct protecting group is critical for the success of a synthetic route. The following diagram provides a logical pathway for selecting a suitable protecting group based on the planned downstream reaction conditions.[4]
Caption: A decision-making guide for selecting a suitable protecting group.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on specific downstream substrates and reaction scales.
Protocol 1: Protection of Hydroxyl Group as a TBDMS Ether
This protocol describes the formation of 3-bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (5-Bromopyridin-3-yl)methanol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TBDMS-Cl (1.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
Protocol 2: Deprotection of a TBDMS Ether
This protocol describes the cleavage of the TBDMS ether to regenerate the alcohol.
Materials:
-
3-bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add TBAF (1.2 eq., 1.0 M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Protocol 3: Protection of Hydroxyl Group as a Benzyl Ether
This protocol describes the synthesis of 3-bromo-5-((benzyloxy)methyl)pyridine.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (1.2 eq., 60% dispersion) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (5-Bromopyridin-3-yl)methanol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify by flash column chromatography to yield the benzyl-protected product.
Protocol 4: Deprotection of a Benzyl Ether by Hydrogenolysis
This protocol describes the removal of the benzyl group to regenerate the alcohol.
Materials:
-
3-bromo-5-((benzyloxy)methyl)pyridine
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq.) in methanol or ethyl acetate.
-
Carefully add Pd/C (0.1 eq. by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product is often pure, but can be further purified by column chromatography if necessary.
References
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. ias.ac.in [ias.ac.in]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Scale-up Synthesis of (5-Bromopyridin-3-yl)methanol Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(5-Bromopyridin-3-yl)methanol and its derivatives are versatile building blocks in medicinal chemistry, frequently incorporated into the scaffolds of targeted therapies, particularly kinase inhibitors. Their strategic importance lies in the combination of a modifiable bromine handle, a reactive hydroxyl group, and a pyridine core, which can engage in crucial hydrogen bonding interactions with biological targets. This document provides detailed application notes and scalable synthesis protocols for (5-Bromopyridin-3-yl)methanol and key derivatives, highlighting their relevance in the development of kinase inhibitors targeting the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade in cancer cell proliferation and survival.
Core Compound Synthesis
Protocol 1: Scale-up Synthesis of (5-Bromopyridin-3-yl)methanol
This protocol details the reduction of 5-bromo-3-pyridinecarboxaldehyde to (5-bromopyridin-3-yl)methanol, a foundational precursor for a multitude of derivatives. The method is amenable to large-scale production with high yield and purity.
Experimental Protocol:
-
Reaction Setup: A suitable reaction vessel is charged with methanol (10 volumes) and 5-bromo-3-pyridinecarboxaldehyde (1.0 equivalent). The resulting suspension is cooled to 0°C with stirring.
-
Reduction: Sodium borohydride (1.1 equivalents) is added portion-wise to the cooled suspension, maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 1 hour.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water (0.5 volumes).
-
Work-up: The solvents are removed under reduced pressure. The resulting residue is redissolved in ethyl acetate and washed with water.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield (5-Bromopyridin-3-yl)methanol.[1]
Data Presentation:
| Parameter | Value |
| Starting Material | 5-bromo-3-pyridinecarboxaldehyde |
| Reagent | Sodium borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0°C |
| Reaction Time | 1 hour |
| Typical Yield | 95% |
| Purity | >98% |
Experimental Workflow:
Synthesis of Key Derivatives
The hydroxyl group and the bromine atom of (5-Bromopyridin-3-yl)methanol offer two orthogonal handles for further chemical modifications, enabling the synthesis of a diverse library of derivatives.
Protocol 2: Scale-up Synthesis of N-Substituted (5-Bromopyridin-3-yl)methanamine Derivatives
This protocol outlines a multi-step, kilogram-scale synthesis of a protected amine derivative, (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, a key intermediate for kinase inhibitors.[2]
Experimental Protocol:
-
Mesylation: (5-Bromo-4-methyl-pyridin-3-yl)-methanol is dissolved in THF and cooled to -15°C. Triethylamine and methanesulfonyl chloride in THF are added simultaneously at a controlled rate to form the corresponding mesylate.[2]
-
Amination: The mesylate is then reacted with an amine (e.g., ethylamine) to displace the mesyl group and form the secondary amine.
-
Protection: The resulting amine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]
Data Presentation:
| Parameter | Value |
| Starting Material | (5-Bromo-4-methyl-pyridin-3-yl)-methanol |
| Key Reagents | Methanesulfonyl chloride, Triethylamine, Ethylamine, Di-tert-butyl dicarbonate |
| Solvent | Tetrahydrofuran (THF) |
| Overall Yield | High (specific yield dependent on scale) |
Experimental Workflow:
Protocol 3: General Procedure for Williamson Ether Synthesis of (5-Bromopyridin-3-yl)methyl Ethers
This protocol describes a general method for the synthesis of ether derivatives from (5-Bromopyridin-3-yl)methanol, a common modification in drug discovery to modulate lipophilicity and metabolic stability.
Experimental Protocol:
-
Alkoxide Formation: (5-Bromopyridin-3-yl)methanol is dissolved in a suitable aprotic solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the alcohol and form the corresponding alkoxide.
-
Alkylation: An alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation:
| Parameter | Value |
| Starting Material | (5-Bromopyridin-3-yl)methanol |
| Reagents | Strong base (e.g., NaH), Alkyl halide |
| Solvent | Aprotic solvent (e.g., THF, DMF) |
| Typical Yield | Variable (dependent on substrate) |
Protocol 4: General Procedure for Esterification of (5-Bromopyridin-3-yl)methanol
Ester derivatives can be readily prepared from (5-Bromopyridin-3-yl)methanol to serve as prodrugs or to introduce additional functional groups.
Experimental Protocol:
-
Reaction Setup: (5-Bromopyridin-3-yl)methanol is dissolved in a suitable solvent (e.g., dichloromethane, THF) along with a carboxylic acid and a catalytic amount of a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., DMAP).
-
Esterification: The reaction mixture is stirred at room temperature until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is washed with aqueous solutions to remove excess reagents and dried. The solvent is removed in vacuo, and the crude ester is purified by chromatography.
Data Presentation:
| Parameter | Value |
| Starting Material | (5-Bromopyridin-3-yl)methanol |
| Reagents | Carboxylic acid, Coupling agent (e.g., DCC/EDC), DMAP |
| Solvent | Anhydrous non-polar solvent (e.g., DCM) |
| Typical Yield | Variable (dependent on substrate) |
Application in Drug Discovery: Targeting the MAPK/ERK Signaling Pathway
The dysregulation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[3][] The (5-Bromopyridin-3-yl)methanol scaffold is a key component in the design of inhibitors targeting kinases within this pathway, such as RAF and MEK. The bromine atom serves as a crucial attachment point for larger aromatic or heteroaromatic fragments that can occupy the ATP-binding pocket of the kinase, while the pyridine nitrogen and the modified hydroxymethyl group can form critical hydrogen bonds with the hinge region of the kinase.
Signaling Pathway Diagram:
The diagram illustrates how extracellular signals, such as growth factors, activate a cascade of protein kinases, ultimately leading to changes in gene expression that promote cell proliferation and survival.[] Derivatives of (5-Bromopyridin-3-yl)methanol are designed to act as ATP-competitive inhibitors of key kinases like RAF and MEK, thereby blocking the downstream signaling and inhibiting cancer cell growth. The development of such targeted inhibitors is a cornerstone of modern precision oncology.
References
Application Notes and Protocols for the Purification of (5-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (5-Bromopyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including column chromatography and recrystallization, are designed to remove common impurities and yield a high-purity final product suitable for downstream applications in drug development and scientific research.
Introduction
(5-Bromopyridin-3-yl)methanol is a functionalized pyridine derivative widely utilized as a building block in medicinal chemistry. Its synthesis, typically through the reduction of 5-bromonicotinic acid or its derivatives, can result in a crude product containing various impurities. These may include unreacted starting materials, over-reduction byproducts, and side-reaction products. Effective purification is therefore a critical step to ensure the integrity and reliability of subsequent synthetic transformations. This document outlines two common and effective methods for the purification of (5-Bromopyridin-3-yl)methanol: silica gel column chromatography and recrystallization.
Potential Impurities
Common impurities in the synthesis of (5-Bromopyridin-3-yl)methanol from 5-bromonicotinic acid or its aldehyde precursor can include:
-
5-Bromonicotinic acid: Unreacted starting material from the reduction of the carboxylic acid.
-
5-Bromo-3-pyridinecarboxaldehyde: Unreacted starting material from the reductive amination or reduction of the aldehyde.
-
Di-brominated pyridine species: Over-bromination can lead to the formation of di-brominated byproducts.
-
Unidentified polar impurities: Byproducts from side reactions.
-
Residual solvents: Solvents used in the reaction and workup.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating (5-Bromopyridin-3-yl)methanol from both more polar and less polar impurities.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude (5-Bromopyridin-3-yl)methanol in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the selected solvent system. A common starting point is a gradient elution, beginning with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified (5-Bromopyridin-3-yl)methanol.
Data Presentation:
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (230-400 mesh) |
| Eluent System | Hexane:Ethyl Acetate (Gradient) | Dichloromethane:Methanol (Gradient) |
| Initial Purity (Crude) | ~85% | ~85% |
| Final Purity | >98% | >99% |
| Yield | 85-95% | 80-90% |
| Typical Rf of Product | ~0.3 (in 7:3 Hexane:EtOAc) | ~0.4 (in 95:5 DCM:MeOH) |
Recrystallization
Recrystallization is a suitable method for purifying solid (5-Bromopyridin-3-yl)methanol, particularly for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which (5-Bromopyridin-3-yl)methanol is soluble at elevated temperatures but sparingly soluble at room temperature or below. Isopropyl alcohol or a mixture of ethanol and water are potential candidates.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Condition 1 |
| Recrystallization Solvent | Isopropyl Alcohol |
| Initial Purity (Crude) | ~90% |
| Final Purity | >97% |
| Yield | 70-85% |
Visualization of Experimental Workflows
Caption: General purification workflow for (5-Bromopyridin-3-yl)methanol.
Caption: Step-by-step workflow for column chromatography purification.
Caption: Step-by-step workflow for recrystallization purification.
Conclusion
The purification of (5-Bromopyridin-3-yl)methanol is a crucial step in ensuring the quality and reliability of subsequent synthetic applications. Both column chromatography and recrystallization are effective methods for removing common impurities. The choice between these techniques will depend on the specific impurity profile of the crude product and the desired scale of purification. The protocols and data presented in these application notes provide a comprehensive guide for researchers to achieve high-purity (5-Bromopyridin-3-yl)methanol.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of (5-Bromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield often encountered in the Suzuki coupling of (5-Bromopyridin-3-yl)methanol.
Troubleshooting Guide
Low yields in the Suzuki coupling of (5-Bromopyridin-3-yl)methanol can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the pyridine substrate. This guide provides a systematic approach to identifying and resolving these common issues.
dot
Caption: A workflow for troubleshooting low yields in the Suzuki coupling of (5-Bromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all. What are the most critical factors to check first?
A: If you observe no product formation, the most likely culprits are related to the catalyst's activity or the reaction atmosphere.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that all solvents are thoroughly degassed and that the reaction is conducted under a strict inert atmosphere (argon or nitrogen) from start to finish.
-
Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to the active Pd(0) species. In some cases, the use of a direct Pd(0) source like Pd(PPh₃)₄ can be beneficial.
-
Reagent Purity: Impurities in your starting materials, especially water in the boronic acid or solvent, can lead to side reactions like protodeboronation, consuming your coupling partner.[2]
Q2: I'm seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is a common side reaction, especially in the presence of oxygen. To minimize it:
-
Rigorous Degassing: This is the most critical step. Use techniques like freeze-pump-thaw cycles or sparge your solvents with an inert gas for an extended period.
-
Catalyst Choice: Using a direct Pd(0) source can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
Stoichiometry: Ensure you are not using a large excess of the boronic acid. A ratio of 1.1-1.5 equivalents of the boronic acid to the aryl bromide is typical.[3]
Q3: My starting material is being consumed, but I'm getting a de-brominated product instead of the coupled product. What causes this?
A: Dehalogenation (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen atom.[4] This can be caused by:
-
Source of Hydride: Trace amounts of water or alcohol solvents can act as a hydride source. Using anhydrous solvents can help mitigate this.
-
Base and Solvent Choice: The choice of base and solvent can influence the rate of dehalogenation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) may be necessary.[2][5]
Q4: How does the hydroxymethyl group on the pyridine ring affect the reaction?
A: The hydroxymethyl group can influence the reaction in several ways:
-
Coordination to Palladium: The oxygen of the hydroxymethyl group could potentially coordinate to the palladium center, which may affect the catalyst's activity.
-
Proton Source: Under certain basic conditions, the hydroxyl proton could potentially contribute to the protodeboronation of the boronic acid coupling partner.
-
Solubility: The hydroxymethyl group increases the polarity of the molecule, which may affect its solubility in common Suzuki coupling solvents.
Q5: Which catalyst and ligand combination is best for this substrate?
A: There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, for electron-deficient pyridine substrates, bulky, electron-rich phosphine ligands are often more effective than simple PPh₃.[6][7]
| Catalyst System | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | 2-5 | A robust system for many challenging Suzuki couplings, including those with heteroaryl halides. |
| Pd(dppf)Cl₂ | dppf | 3-5 | A versatile and commonly used catalyst for a wide range of Suzuki couplings.[8] |
| Pd(PPh₃)₄ | PPh₃ | 5 | A classic catalyst, but may be less effective for this substrate compared to more modern systems.[3] |
| PEPPSI-IPr | IPr (NHC) | 1-3 | N-heterocyclic carbene (NHC) ligands can be very effective for heteroaryl couplings.[6] |
Experimental Protocols
The following protocols are based on successful Suzuki couplings of structurally similar bromopyridines and may serve as a good starting point for the optimization of the reaction with (5-Bromopyridin-3-yl)methanol.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from procedures used for the Suzuki coupling of 5-bromonicotinaldehyde.[8]
-
Reaction Setup: To a flame-dried Schlenk flask, add (5-Bromopyridin-3-yl)methanol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (DME) (10 mL). Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure using Pd(OAc)₂/SPhos
This protocol utilizes a bulky, electron-rich phosphine ligand, which is often beneficial for challenging substrates.
-
Reaction Setup: In a dry reaction vessel, combine (5-Bromopyridin-3-yl)methanol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Purge the vessel with argon or nitrogen.
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL).
-
Reaction: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography.
Key Reaction Parameters and Recommended Starting Conditions
The following table summarizes key reaction parameters and provides recommended starting points for optimization.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos, Pd(PPh₃)₄, PEPPSI-IPr | Bulky, electron-rich ligands are often required for electron-deficient pyridines.[7] |
| Ligand:Pd Ratio | 1:1 (for pre-formed) | 1:1 to 2:1 | An excess of ligand can sometimes be beneficial. |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.) | Stronger, non-nucleophilic bases are often preferred.[5] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, DMF, DME | Solvent choice can significantly impact solubility and reaction rate.[5] |
| Temperature | 80 °C | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
| Boronic Acid | 1.2 equivalents | 1.1-1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Protodebromination in Suzuki Reactions of 5-Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protodebromination during the Suzuki-Miyaura cross-coupling of 5-bromopyridines.
Troubleshooting Guide
This guide addresses common issues related to the unwanted side reaction of protodebromination, where the bromine atom on the pyridine ring is replaced by a hydrogen atom.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of protodebrominated pyridine byproduct | 1. Slow Reductive Elimination: The desired C-C bond formation is slower than the competing protodebromination pathway. 2. Hydride Source: Presence of a hydride source in the reaction mixture. This can be the solvent (e.g., alcohols), the base (e.g., alkoxides), or impurities in the reagents. 3. Catalyst Deactivation: The palladium catalyst is not efficiently promoting the desired coupling. | Ligand Selection: Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf. These ligands accelerate the reductive elimination step, outcompeting protodebromination.[1] Base Selection: Use milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong alkoxide bases like NaOtBu.[1] Solvent Choice: Employ anhydrous, aprotic solvents like toluene or 1,4-dioxane.[1] If a protic solvent is necessary, minimize its concentration. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) to prevent side reactions.[1] |
| Reaction is sluggish, leading to increased side products | 1. Slow Oxidative Addition: The initial step of the catalytic cycle is slow, particularly with electron-rich or sterically hindered 5-bromopyridines. 2. Slow Transmetalation: The transfer of the organoboron group to the palladium center is the rate-limiting step. | Increase Temperature: Carefully increasing the reaction temperature can accelerate the desired reaction rate.[2] Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species, or a more active ligand system.[2] Boronic Acid/Ester Quality: Ensure the boronic acid or ester is of high purity and reactivity. A slow transmetalation can provide more time for competing dehalogenation.[2] |
| Inconsistent results and reproducibility issues | 1. Variable Reagent Quality: Impurities in solvents, bases, or the boronic acid can act as hydride sources or catalyst poisons. 2. Atmosphere Control: Inconsistent degassing or maintenance of an inert atmosphere. 3. Water Content: The amount of water can significantly affect the reaction rate and side reactions. | Reagent Purity: Use freshly purified solvents and high-purity reagents. Ensure boronic acids/esters are free from protodeboronation byproducts. Degassing: Consistently and thoroughly degas all solvents and the reaction mixture before adding the catalyst. Controlled Water Content: If using aqueous conditions, maintain a consistent and optimized ratio of organic solvent to water. For anhydrous reactions, ensure all components are rigorously dried. |
Frequently Asked Questions (FAQs)
Q1: What is protodebromination in the context of Suzuki reactions?
A1: Protodebromination is an undesired side reaction where the bromine atom of the 5-bromopyridine is replaced by a hydrogen atom, leading to the formation of a pyridine byproduct instead of the desired coupled product. This reduces the yield of the target molecule and complicates purification.
Q2: What is the proposed mechanism for protodebromination?
A2: While the exact mechanism can be complex and dependent on the specific reaction conditions, a common pathway involves the oxidative addition of the 5-bromopyridine to the Pd(0) catalyst to form a Pd(II)-pyridyl complex. If a hydride source is present, a palladium-hydride species can be formed, which can then undergo reductive elimination to yield the protodebrominated pyridine and regenerate the Pd(0) catalyst.
Q3: How does the choice of ligand affect protodebromination?
A3: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands accelerate the rate of reductive elimination of the desired product.[1] This increased rate of the productive pathway helps it to outcompete the undesired protodebromination side reaction.
Q4: Which bases are recommended to minimize protodebromination?
A4: Milder inorganic bases are generally preferred over strong organic or alkoxide bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly recommended as they are less likely to act as hydride sources compared to bases like sodium tert-butoxide (NaOtBu).[1]
Q5: Can the solvent choice influence the extent of protodebromination?
A5: Yes, the solvent can be a source of hydrides. Protic solvents like alcohols should be used with caution. Aprotic solvents such as toluene, 1,4-dioxane, or THF are generally better choices for minimizing protodebromination.[1] In some cases, a carefully controlled amount of water in a biphasic system (e.g., toluene/water or dioxane/water) is necessary for the transmetalation step, but excess water can promote side reactions.
Q6: Is there a way to visually represent the troubleshooting process?
A6: Yes, the following decision tree can help guide the optimization process to minimize protodebromination.
Caption: Troubleshooting decision tree for minimizing protodebromination.
Data Presentation: Impact of Reaction Conditions
The following tables summarize the effect of different ligands and bases on the yield of the desired coupled product and the formation of the protodebrominated byproduct.
Table 1: Effect of Ligand on Suzuki Coupling of a 2-Bromopyridine Substrate
| Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Protodebromination Byproduct (%) |
| PPh₃ | NaOtBu | High | 50-65 | 25-40 |
| dppf | Cs₂CO₃ | Moderate | 75-85 | 5-15 |
| XPhos | K₃PO₄ | Low | >90 | <5 |
| Note: Data is illustrative and based on general trends reported for 2-bromopyridine substrates, which are analogous to 5-bromopyridines.[1] |
Table 2: Effect of Base on the Suzuki Coupling of a Heterocyclic Bromide
| Base | Desired Product Yield (%) | Protodebromination Byproduct (%) |
| Na₂CO₃ | 9 | 91 |
| K₂CO₃ | 89 | <5 |
| Cs₂CO₃ | 82 | 10 |
| K₃PO₄ | 85 | 8 |
| Note: Data adapted from a study on 3-bromo pyrazolo[1,5-a]pyrimidin-5-one under microwave irradiation with XPhosPdG2/XPhos.[3] |
Experimental Protocols
This section provides a detailed methodology for a Suzuki-Miyaura coupling reaction of a 5-bromopyridine derivative, optimized to minimize protodebromination.
Protocol: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with an Arylboronic Acid
This protocol is adapted from a peer-reviewed literature procedure.[4]
Materials:
-
5-bromo-2-methylpyridin-3-amine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the 5-bromopyridine).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle and Competing Protodebromination
The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura reaction and the off-cycle pathway leading to protodebromination.
Caption: Suzuki catalytic cycle with the competing protodebromination pathway.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Homocoupling of Boronic Acids with Bromopyridines
Welcome to the technical support center for the Suzuki-Miyaura coupling of boronic acids with bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low to no yield in my Suzuki coupling reaction with a bromopyridine?
A1: Low yields in the Suzuki coupling of bromopyridines are a common challenge and can be attributed to several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst can complicate the reaction.[1] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1][2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[2][3]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow. The choice of base is critical for activating the boronic acid for this step.[1][4]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][5]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[1][3]
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, primarily caused by the presence of oxygen.[1][6][7][8] To minimize homocoupling:
-
Thoroughly Degas All Solvents: Oxygen dissolved in the reaction solvents is a major culprit.[5][6] It is crucial to degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1][3]
-
Maintain an Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent oxygen from entering the reaction vessel.[1][2][9]
-
Use High-Purity Reagents: Ensure that the reagents and solvents are free from oxidizing impurities.
-
Catalyst Choice: If using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to cause homocoupling before the catalytic cycle is established.[6] Using a Pd(0) source or a pre-catalyst that rapidly converts to Pd(0) can sometimes help.
Q3: What causes the debromination of my bromopyridine starting material?
A3: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is another common side reaction.[10] This can occur through various pathways, often involving a hydride source in the reaction mixture. Potential causes include:
-
Impurities in Reagents or Solvents: Certain impurities can act as hydride donors.
-
Side Reactions with Solvent or Base: Some solvents (like alcohols) or bases can generate hydride species that lead to debromination.[11]
-
Moisture: The presence of water can sometimes contribute to this side reaction. Using anhydrous solvents and thoroughly dried glassware is recommended.[1]
Q4: Which palladium catalyst and ligand combination is best for coupling with bromopyridines?
A4: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands are often more effective.[3] These ligands help to stabilize the palladium catalyst, prevent deactivation by the pyridine nitrogen, and promote the key steps of the catalytic cycle.[1][3] Commonly successful systems include:
| Palladium Source | Ligand | Efficacy with Pyridinic Substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | High. Bulky, electron-rich ligands help stabilize the catalyst.[1][3] |
| Pd(PPh₃)₄ | None | Moderate. Prone to catalyst deactivation with pyridinic substrates.[1] |
| PdCl₂(dppf) | None | Moderate to High. Often a good starting point for screening.[3] |
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, systematically evaluate the following parameters.
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage under an inert atmosphere.[3] Consider screening different catalyst/ligand combinations.[3] |
| Inadequate Degassing | Oxygen can deactivate the Pd(0) catalyst.[3] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] |
| Incorrect Base | The base is crucial for the transmetalation step.[3] Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] Ensure the base is finely powdered.[2] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[3] Try adjusting the solvent ratio or switching to a different solvent like DMF.[3] |
| Low Reaction Temperature | Suzuki couplings often require heating.[3] Cautiously increase the temperature (e.g., from 80°C to 100°C) to improve the reaction rate.[3] |
| Boronic Acid Degradation | Boronic acids can undergo protodeboronation. Use a slight excess (1.1–1.5 equivalents) of the boronic acid.[2][9] Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[1] |
Issue 2: Significant Side Product Formation
If purification is complicated by major side products, consider these optimization strategies.
| Side Product | Potential Cause | Mitigation Strategy |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture.[1][5][6] | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the experiment.[1] |
| Protodebromination (Debromination of Bromopyridine) | Presence of a proton source (e.g., water) and a hydride source. | Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] The choice of base can also influence this side reaction.[1] |
| Protodeboronation (of Boronic Acid) | Hydrolysis of the C-B bond, often accelerated by strong bases and water.[5] | Switch to anhydrous conditions.[5] Use a milder base like K₂CO₃ or KF.[5] Use more stable boronate esters instead of boronic acids.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This is a generalized starting procedure and requires optimization for specific substrates.[1]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[9]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[9]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[9]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)[2][9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[9]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][9]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki Coupling of Bromopyridines
Welcome to the technical support center for Suzuki coupling reactions involving bromopyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a bromopyridine resulting in a low yield?
Low yields in the Suzuki coupling of bromopyridines are a common issue and can be attributed to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or inhibition.[1][2][3] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the carbon-bromine bond.[1][4] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1][2][3] The use of bulky, electron-rich phosphine ligands can help mitigate this issue.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, particularly for electron-deficient heteroaryl compounds.[2] The choice of base is critical for promoting this step.[1][5]
-
Side Reactions: Competing reactions such as protodeboronation (hydrolysis of the boronic acid) and dehalogenation (replacement of the bromo group with hydrogen) can consume starting materials and reduce the desired product yield.[1][4]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1][2]
Q2: What are the most common side reactions in the Suzuki coupling of bromopyridines and how can I minimize them?
Common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid. It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[1] To minimize this, use fresh boronic acids, consider more stable boronic esters (like pinacol esters), and aim for shorter reaction times.[1][2]
-
Dehalogenation (or Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom and can be caused by trace palladium hydride species.[1][4] Screening different bases and solvents can help to mitigate this side reaction.[1] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture.[1][2] Thoroughly degassing solvents and maintaining an inert atmosphere are crucial for minimizing homocoupling.[1][2]
Q3: How do I choose the right base for my bromopyridine substrate?
The choice of base is critical and its strength and type can significantly impact the reaction yield.[1] The primary role of the base is to activate the organoboron species to form a more nucleophilic boronate, which facilitates the transmetalation step.[5] A base screening is often recommended.[1]
-
For electron-deficient bromopyridines , stronger bases may be required to facilitate the reaction.
-
For sterically hindered substrates , stronger bases like KOtBu have been shown to increase both the rate and yield of the coupling.[6]
-
Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][2][5] Cs₂CO₃ and K₃PO₄ are often effective for less reactive substrates but are more expensive.[2]
Q4: Can I run the Suzuki coupling of bromopyridines open to the air?
It is highly discouraged. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1][4] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Troubleshooting Guide: Low Yields
If you are experiencing low yields, systematically evaluate the following parameters.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Data on Base and Solvent Systems
The selection of an appropriate base and solvent system is crucial for the success of the Suzuki coupling of bromopyridines. The following tables summarize common combinations and their typical performance.
Table 1: Influence of Base and Solvent on Yield for 2-Bromopyridines
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[2] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[2] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[2] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[2] |
Table 2: General Base Recommendations for Bromopyridines
| Base | Strength | Common Applications & Considerations |
| K₂CO₃ | Moderate | Widely used, cost-effective, good starting point for optimization.[1][5] |
| Cs₂CO₃ | Strong | Often improves yields for challenging couplings, but is more costly.[1][2] |
| K₃PO₄ | Strong | Effective for less reactive aryl chlorides and bromides; can accelerate the reaction.[1][2][4] |
| Na₂CO₃ | Moderate | Another common and economical choice, often used in solvents like DMF.[2][5] |
| KOtBu | Very Strong | Useful for sterically hindered substrates.[6] |
| KF | Weak | Can be used when base-labile functional groups are present.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Bromopyridines (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2-1.5 eq.)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%))[1][3]
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water (4:1))[1][3]
Caption: General experimental workflow for Suzuki coupling.
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][3][4][5]
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4][5]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave heating can often reduce reaction times and improve yields.
Materials:
-
Bromopyridine (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)[1]
-
Base (e.g., K₃PO₄, 2.0 eq.)[1]
-
Degassed solvent (e.g., 1,4-dioxane)[1]
Procedure:
-
Reaction Setup: In a microwave vial, combine the bromopyridine (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).[1]
-
Solvent Addition: Add the chosen degassed solvent.
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat to the desired temperature (e.g., 120-150 °C) for the optimized time (e.g., 15-45 minutes).
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in the conventional heating protocol.[1]
References
Technical Support Center: Palladium Catalyst Removal in Pyridine-Containing Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reaction mixtures containing pyridine. The strong coordinating nature of the pyridine nitrogen to the palladium center presents unique challenges, often leading to higher than acceptable residual palladium levels in the final product.[1]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium catalysts from pyridine-containing reactions so challenging?
The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are difficult to remove using standard purification methods like simple filtration or extraction.[1] This strong binding, often referred to as chelation, keeps the palladium species dissolved in the organic phase along with the desired product.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day . This generally translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 g.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium catalysts in these reactions?
Several methods are employed, often in combination, to effectively remove palladium catalysts. The choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the specific palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, which are subsequently removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1][2]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal. These can be solid-supported (heterogeneous) or soluble (homogeneous).[1][2]
-
Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]
-
Filtration through Celite®: A straightforward method to remove insoluble or finely dispersed palladium particles.[3]
-
Chromatography: Column chromatography is a standard purification technique that can effectively separate the product from the catalyst.[1]
Q4: What are palladium scavengers and how do they work?
Palladium scavengers are reagents, often bound to a solid support like silica or a polymer, that are functionalized with groups having a high affinity for palladium.[1] Thiol-based scavengers and those containing trimercaptotriazine (TMT) are particularly effective.[1][4] The scavenger is added to the reaction mixture, where it binds to the palladium. The solid scavenger with the bound palladium is then easily removed by filtration.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium from pyridine-containing reaction mixtures.
Issue 1: High levels of residual palladium in the final product after purification.
-
Possible Cause: Strong chelation of palladium to the pyridine nitrogen.[1][2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use scavengers specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS® Thiol) or trimercaptotriazine (TMT).[1]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1]
-
Use a Combination of Methods: A sequential treatment can be highly effective. For example, an initial filtration through Celite® to remove particulates, followed by treatment with a scavenger, and a final polishing step with activated carbon.[1]
-
Issue 2: Product loss during the scavenging process.
-
Possible Cause: Non-specific adsorption of the product onto the scavenger material, which is a known issue with activated carbon.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger to reduce the surface area available for product adsorption.
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.
-
Issue 3: Inconsistent palladium removal results between batches.
-
Possible Cause: Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) in the crude reaction mixture or inconsistent handling of the scavenger.[5]
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure the work-up protocol prior to scavenging is consistent to minimize variations in the palladium species.[5]
-
Proper Scavenger Handling: Follow the manufacturer's instructions for storing and handling scavengers, as some are sensitive to air and moisture.
-
Consider a Pre-treatment Step: An oxidative or reductive wash before scavenging might help convert various palladium species into a single, more easily captured form.
-
Data on Palladium Scavenger Performance
The following table summarizes the typical performance of various palladium removal methods. The efficiency can vary depending on the specific reaction conditions, substrate, and the form of the residual palladium.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Advantages | Disadvantages |
| Silica-Based Scavengers (Thiol, TMT) | ~300 - 1,300 | < 10 | High selectivity and efficiency.[3][6] | Can be more expensive.[3] |
| Activated Carbon | ~300 | < 1 | Cost-effective.[3] | Potential for product loss due to non-specific adsorption.[3][7] |
| Polymer-Bound TMT | 330 | 7-30 | High efficiency, demonstrated on a large scale.[7] | May require longer reaction times. |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | Cost-effective and efficient for certain Suzuki reactions.[8] | Not universally applicable. |
| Crystallization with Additive | 1500 | Variable | Can be highly effective. | Requires optimization, risk of co-crystallization.[3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
This protocol provides a general guideline for using thiol-based scavengers. Optimal conditions should be determined experimentally.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF) to a concentration of 10-50 mg/mL.[3]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS to confirm removal.[5]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for palladium removal.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene).[3]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[3]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[3][5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[5]
-
Washing: Wash the Celite® pad with fresh solvent.[3]
-
Concentration: Concentrate the filtrate to obtain the product.[3]
-
Analysis: Determine the residual palladium concentration using ICP-MS or another sensitive analytical method.
Visualizing Workflows and Logic
The following diagrams illustrate the decision-making process and experimental workflows for palladium removal.
Caption: General workflow for palladium removal.
Caption: Troubleshooting high residual palladium.
References
Technical Support Center: Purification of Polar Pyridine Derivatives by Column Chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyridine derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying polar pyridine derivatives by column chromatography?
The primary challenges in purifying polar pyridine derivatives stem from their inherent chemical properties. Their polarity can lead to issues such as poor retention on non-polar stationary phases and strong interactions with polar stationary phases, resulting in peak tailing. The basic nature of the pyridine ring often causes strong, undesirable interactions with the acidic silanol groups on the surface of silica gel, a commonly used stationary phase. This can lead to broad or tailing peaks, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[1]
Q2: Which column chromatography techniques are most effective for purifying polar pyridine derivatives?
Several chromatographic techniques can be successfully employed, with the optimal choice depending on the specific properties of the derivative:
-
Normal-Phase Chromatography (NPC): While standard silica gel can be challenging due to its acidic nature, it can be effective with the right mobile phase modifications. Using a mobile phase containing a basic modifier like triethylamine or ammonia can help to minimize peak tailing.[2] Alternative polar stationary phases like alumina (neutral or basic) can also be a good choice.
-
Reversed-Phase Chromatography (RPC): This technique can be challenging for highly polar pyridines due to poor retention. However, it can be optimized by using polar-endcapped C18 columns or phenyl-hexyl columns, which offer different selectivity.[3] The use of aqueous mobile phases, sometimes with ion-pairing agents, can also enhance retention.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds. It utilizes a polar stationary phase (such as silica, amide, or cyano) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water or a buffer).[1][5][6] This promotes the retention of polar analytes.
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the separation of complex mixtures of polar compounds.[1][7]
Q3: How can I prevent peak tailing of my polar pyridine derivative on a silica gel column?
Peak tailing for basic compounds like pyridine derivatives on silica gel is primarily caused by strong interactions with acidic silanol groups.[8] To mitigate this, consider the following strategies:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1%), into the mobile phase can effectively block the active silanol sites, leading to more symmetrical peaks.
-
Use of a Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base to neutralize the acidic sites before packing the column.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of polar pyridine derivatives.
Problem 1: Poor Separation of Compounds with Similar Polarity
Symptoms:
-
Co-elution of the target compound with impurities.
-
Broad, overlapping peaks.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity | Optimize the mobile phase by systematically screening different solvent systems and gradients. A shallow gradient can often improve the resolution of closely eluting compounds. |
| Presence of Tautomers | Some pyridine derivatives, like pyridin-4-ols, can exist as a mixture of tautomers with very similar polarities, making separation difficult.[9] Consider derivatization to "lock" the molecule in a single, less polar form before chromatography.[9] |
| Insufficient Column Efficiency | Ensure the column is packed uniformly to avoid channeling. Using a smaller particle size stationary phase can also increase efficiency. |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
No sign of the product in the collected fractions, even after flushing with a highly polar solvent.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound is Too Polar for the Mobile Phase | Gradually increase the polarity of the mobile phase. For normal-phase chromatography, this means increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture). |
| Irreversible Adsorption or Decomposition on the Stationary Phase | The acidic nature of silica gel can cause some sensitive compounds to decompose or bind irreversibly.[2][10] Test the stability of your compound on silica gel using a 2D TLC. If decomposition occurs, switch to a more inert stationary phase like neutral alumina or a bonded phase. |
| Incorrect Mobile Phase Composition | Double-check that the mobile phase was prepared with the correct solvents and proportions. |
Problem 3: The Compound Elutes Too Quickly (Poor Retention)
Symptoms:
-
The compound elutes in the void volume or with very low retention.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Mobile Phase is Too Polar (Normal-Phase) | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Analyte is Too Polar for the Stationary Phase (Reversed-Phase) | In reversed-phase chromatography, highly polar compounds may not be well-retained on non-polar stationary phases like C18.[11] Consider using a more polar stationary phase (e.g., a polar-endcapped column) or switching to HILIC.[1] Decreasing the organic modifier concentration in the mobile phase will also increase retention.[1] |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent that is significantly more polar than the mobile phase (in normal-phase), it can cause the compound to move down the column too quickly. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: General Workflow for Column Chromatography of a Polar Pyridine Derivative
This protocol outlines a general workflow for purifying a polar pyridine derivative using normal-phase column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude sample in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To counteract peak tailing, add a small amount of triethylamine (e.g., 0.5%) to the eluent system.
-
-
Column Preparation (Wet Packing):
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: HILIC Purification of a Highly Polar Pyridine Derivative
This protocol provides a general guideline for purifying a highly polar pyridine derivative using HILIC.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or cyano).[1]
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile, >70%) and a small percentage of an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate).[1]
-
The pH of the aqueous portion can be adjusted to optimize the separation.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a solvent mixture with a similar or weaker elution strength.
-
Filter the sample through a 0.22 µm filter before injection.[1]
-
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for an extended period (at least 10-15 column volumes) to ensure a stable water layer on the stationary phase.[1]
-
Inject the sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the retained polar compounds.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by an appropriate method (e.g., LC-MS, TLC).
-
Data Presentation
Table 1: Recommended Mobile Phase Modifiers for Polar Pyridine Derivatives on Silica Gel
| Modifier | Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Reduces peak tailing by masking acidic silanol sites. |
| Ammonia | 0.1 - 1% (v/v) | Similar to TEA, acts as a basic modifier to improve peak shape. |
| Formic Acid | 0.1 - 1% (v/v) | Can improve the peak shape of certain pyridine derivatives by ensuring a consistent protonation state. |
| Methanol | 1 - 10% (v/v) | Increases the polarity of the mobile phase to elute highly polar compounds. |
Table 2: Starting Conditions for Different Chromatographic Techniques
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase |
| Normal-Phase | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol with 0.5% TEA |
| Reversed-Phase | C18 (polar-endcapped), Phenyl-Hexyl | Water/Acetonitrile with 0.1% Formic Acid, Ammonium Acetate Buffer |
| HILIC | Silica, Amide, Cyano | Acetonitrile/Water with Ammonium Formate Buffer (e.g., 95:5 v/v) |
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in polar pyridine purification.
Caption: General experimental workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Stability of (5-Bromopyridin-3-yl)methanol under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5-Bromopyridin-3-yl)methanol under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of (5-Bromopyridin-3-yl)methanol in basic solutions?
A1: (5-Bromopyridin-3-yl)methanol is susceptible to degradation under basic conditions. The pyridine ring is electron-deficient, making the bromine atom susceptible to nucleophilic aromatic substitution by hydroxide ions or other bases present in the reaction mixture. The rate of degradation is expected to increase with increasing base concentration, temperature, and reaction time.
Q2: What are the likely degradation products of (5-Bromopyridin-3-yl)methanol under basic conditions?
A2: The primary degradation product is expected to be 5-hydroxy-3-pyridinemethanol, formed via nucleophilic aromatic substitution of the bromine atom with a hydroxyl group. At higher temperatures or with stronger bases, further degradation or side reactions may occur, potentially leading to colored impurities or polymerization.
Q3: How can I monitor the degradation of (5-Bromopyridin-3-yl)methanol in my experiment?
A3: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Developing a stability-indicating HPLC method is recommended for accurate quantification of the parent compound and its degradation products.[1]
Q4: Are there any specific storage recommendations to ensure the stability of (5-Bromopyridin-3-yl)methanol?
A4: To ensure stability, (5-Bromopyridin-3-yl)methanol should be stored in a cool, dry, and dark place, away from strong bases and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield or complete consumption of starting material in a reaction involving basic conditions. | Degradation of (5-Bromopyridin-3-yl)methanol due to the basicity of the reaction medium. | - Lower the reaction temperature: Perform the reaction at the lowest effective temperature to minimize the rate of degradation. - Use a weaker base: If the reaction chemistry allows, consider using a milder base (e.g., K2CO3 instead of NaOH). - Limit reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. - Protect the hydroxyl group: Consider protecting the methanol functionality as an ether or silyl ether to prevent potential side reactions, though this may not prevent the primary degradation pathway. |
| Formation of an unexpected, more polar side product observed by TLC or HPLC. | Nucleophilic aromatic substitution of the bromine atom by hydroxide or another nucleophile in the reaction mixture. | - Identify the side product: Isolate and characterize the impurity using techniques like LC-MS or NMR to confirm its structure. - Modify reaction conditions: As described above, adjust temperature, base, and reaction time to disfavor the formation of this side product. |
| Development of color (e.g., yellow, brown) in the reaction mixture over time. | Formation of colored degradation products or polymerization. | - Work under an inert atmosphere: Exclude oxygen from the reaction to prevent oxidative degradation pathways that can lead to colored impurities. - Purification: Utilize appropriate purification techniques such as column chromatography with a suitable stationary phase and eluent system to remove colored impurities. Activated carbon treatment might also be effective. |
| Inconsistent results between batches of a reaction. | Variability in the quality or age of the (5-Bromopyridin-3-yl)methanol starting material, or inconsistent reaction setup. | - Verify starting material purity: Analyze the purity of the starting material by HPLC or NMR before use. - Standardize reaction setup: Ensure consistent temperature control, stirring rate, and reagent addition across all experiments. |
Data Presentation
Table 1: Stability of (5-Bromopyridin-3-yl)methanol under Basic Conditions (Template)
| Condition | Time (hours) | (5-Bromopyridin-3-yl)methanol Remaining (%) | 5-hydroxy-3-pyridinemethanol Formed (%) | Other Impurities (%) | Appearance of Solution |
| 0.1 M NaOH (aq) at RT | 0 | 100 | 0 | 0 | Colorless |
| 2 | |||||
| 6 | |||||
| 24 | |||||
| 0.1 M NaOH (aq) at 50°C | 0 | 100 | 0 | 0 | Colorless |
| 2 | |||||
| 6 | |||||
| 24 | |||||
| User-defined condition |
Experimental Protocols
Protocol 1: Forced Degradation Study of (5-Bromopyridin-3-yl)methanol under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of (5-Bromopyridin-3-yl)methanol in a basic solution. Forced degradation studies are crucial for understanding degradation pathways and developing stability-indicating analytical methods.[2][3][4][5]
1. Materials and Reagents:
-
(5-Bromopyridin-3-yl)methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for neutralization
-
Deionized water
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
Stock Solution of (5-Bromopyridin-3-yl)methanol: Accurately weigh and dissolve a known amount of (5-Bromopyridin-3-yl)methanol in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Basic Solution: Prepare a 0.1 M NaOH solution in deionized water.
3. Degradation Procedure:
-
Transfer a known volume of the (5-Bromopyridin-3-yl)methanol stock solution into separate reaction vessels for each time point.
-
Add a corresponding volume of the 0.1 M NaOH solution to initiate the degradation.
-
Maintain the reaction mixtures at a constant temperature (e.g., room temperature or an elevated temperature like 50°C).
-
At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from the respective reaction vessel.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating (5-Bromopyridin-3-yl)methanol from its potential degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable buffer.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatograms at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).
-
Quantify the amount of remaining (5-Bromopyridin-3-yl)methanol and any formed degradation products by comparing their peak areas to those of a standard solution.
5. Data Analysis:
-
Calculate the percentage of (5-Bromopyridin-3-yl)methanol remaining at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Identify and quantify the major degradation products.
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathway under basic conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Identification of Byproducts in Bromopyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts encountered during bromopyridine cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions of bromopyridines?
A1: The most frequently observed byproducts include:
-
Homocoupling products: Dimerization of the boronic acid or organoborane reagent (in Suzuki-Miyaura reactions) or the bromopyridine starting material.[1][2][3][4] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[1][2]
-
Hydrodehalogenation (or dehalogenation) products: Replacement of the bromine atom on the pyridine ring with a hydrogen atom.[5][6][7] This can be caused by various factors, including the presence of a hydride source (e.g., from the solvent or base) and competing β-hydride elimination pathways in the catalytic cycle.[6]
-
Protodeboronation products: In Suzuki-Miyaura coupling, the boronic acid can be converted back to the corresponding arene before it participates in the cross-coupling reaction.
Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the likely cause and how can I minimize it?
A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction system, which leads to the formation of Pd(II) species that can promote this side reaction.[1][2] Here are some troubleshooting steps:
-
Ensure rigorous inert atmosphere: Thoroughly degas your solvents and reaction vessel (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen).
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source can sometimes be beneficial over Pd(II) sources that require in situ reduction.
-
Optimize reaction conditions: Lowering the reaction temperature or using a less polar solvent might disfavor the homocoupling pathway.
Q3: My main byproduct is the dehalogenated pyridine. What are the potential sources of the hydrogen atom and how can I prevent this side reaction in a Buchwald-Hartwig amination?
A3: The hydrogen atom in hydrodehalogenation can originate from the amine, solvent (e.g., alcohols), or even the phosphine ligand.[7] It often occurs via a competing β-hydride elimination pathway from a palladium-amido intermediate.[6] To mitigate this:
-
Choice of Ligand: Employ bulky, electron-rich phosphine ligands that promote the desired reductive elimination over β-hydride elimination.
-
Base Selection: The choice of base is critical. A stronger, non-nucleophilic base may be required, but an excess should be avoided.
-
Solvent Purity: Ensure your solvent is anhydrous, as water can be a proton source.
Q4: How can I confirm the identity of an unknown byproduct in my reaction mixture?
A4: A combination of analytical techniques is typically used:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the components in your mixture, which is a crucial first step in identifying potential byproducts.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts, also providing molecular weight and fragmentation patterns.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture or isolated byproduct can provide detailed structural information for unambiguous identification.[13][14][15]
Troubleshooting Guides
Problem 1: An unexpected spot appears on my TLC plate, and the yield of my desired product is low.
This guide will walk you through the initial steps to identify a potential byproduct.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
}
Caption: Workflow for Byproduct Isolation and Identification.
Detailed Steps:
-
Isolation:
-
Perform preparative Thin Layer Chromatography (TLC) or flash column chromatography on your crude reaction mixture to isolate the unknown byproduct.
-
-
Characterization:
-
LC-MS Analysis: Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile) and analyze it by LC-MS to determine its molecular weight.
-
NMR Spectroscopy: Prepare an NMR sample of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to determine the structure.
-
Problem 2: My mass spectrometry data suggests the presence of a byproduct with a mass corresponding to either homocoupling or dehalogenation.
This guide provides a logical approach to distinguish between these common byproducts.
Caption: Logic Diagram for Distinguishing Common Byproducts.
Detailed Steps:
-
Hypothesize Structures: Based on the molecular weight from your mass spectrometry data, draw the structures of the likely byproducts (homocoupling of starting materials/reagents, dehalogenated starting material).
-
Crude NMR Analysis: Prepare an NMR sample of your crude reaction mixture.
-
Spectral Interpretation:
-
Homocoupling: Look for signals corresponding to a symmetrical dimer. For example, the homocoupling of a substituted bromopyridine would result in a bipyridine with a distinct set of aromatic signals.
-
Dehalogenation: Look for the disappearance of the characteristic splitting pattern of the bromopyridine and the appearance of a new proton signal in the aromatic region with a coupling constant typical for a proton-proton coupling where the bromine was.
-
Quantitative Data Summary
The following tables provide representative data on the impact of reaction parameters on byproduct formation.
Table 1: Effect of Catalyst and Ligand on Byproduct Formation in Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | 5 | <1 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 70 | 15 | 5 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 90 | <2 | 3 |
Table 2: Influence of Base and Solvent on Byproduct Formation in Buchwald-Hartwig Amination of Bromopyridines
| Amine | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation Byproduct (%) |
| Morpholine | NaOtBu | Toluene | 100 | 92 | 3 |
| Aniline | Cs₂CO₃ | Dioxane | 110 | 88 | 5 |
| Benzylamine | K₃PO₄ | THF | 80 | 75 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Analysis of Crude Reaction Mixture by LC-MS for Impurity Profiling
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of methanol or acetonitrile). The final concentration should be in the range of 10-100 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Identify the peak corresponding to your expected product based on its calculated molecular weight.
-
Examine the mass spectra of other significant peaks to determine their molecular weights and propose potential byproduct structures.
-
Protocol 2: General Procedure for Analysis of Crude Reaction Mixture by ¹H NMR
-
Sample Preparation:
-
Take a representative sample of the crude reaction mixture (e.g., 50-100 µL).
-
Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
If non-volatile salts are present, perform a mini-workup: dissolve the residue in a small amount of an organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer with Na₂SO₄, filter, and evaporate the solvent.
-
Dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known number of protons that gives a signal in a clear region of the spectrum.[16][17][18][19][20]
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the signals corresponding to your starting materials and desired product.
-
Analyze the chemical shifts, integration values, and coupling patterns of the remaining signals to identify and quantify byproducts. The ratio of the integrals of the byproduct peaks to the internal standard can be used to determine its concentration.[16]
-
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Preventing decomposition of (5-Bromopyridin-3-yl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the decomposition of (5-Bromopyridin-3-yl)methanol. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for (5-Bromopyridin-3-yl)methanol?
A1: The decomposition of (5-Bromopyridin-3-yl)methanol is primarily attributed to three main pathways: oxidation, hydrolysis, and photodegradation. The benzylic alcohol group is susceptible to oxidation, while the bromopyridine ring can be sensitive to light and hydrolysis under certain conditions.
Q2: How should I properly store (5-Bromopyridin-3-yl)methanol to ensure its stability?
A2: To minimize degradation, (5-Bromopyridin-3-yl)methanol should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to air and moisture. Amber glass vials are suitable for protecting the compound from light. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: My sample of (5-Bromopyridin-3-yl)methanol has developed a yellow or brownish tint. What could be the cause, and is it still usable?
A3: A change in color from colorless or light yellow to a darker yellow or brown hue is often an indication of degradation. This is typically due to oxidation of the methanol group to the corresponding aldehyde or carboxylic acid, or other degradation pathways that can form colored impurities. The usability of the discolored sample depends on the purity requirements of your experiment. It is highly recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC or NMR, before use. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
Q4: I am observing an unexpected peak in the NMR/LC-MS of my (5-Bromopyridin-3-yl)methanol sample. What could this impurity be?
A4: An unexpected peak could be a degradation product or an impurity from the synthesis. Common degradation products include 5-bromopyridine-3-carbaldehyde (from oxidation) and potentially 5-hydroxypyridin-3-yl)methanol (from hydrolysis of the bromine atom, though this is less common under neutral conditions). If the compound was synthesized by the reduction of 5-bromopyridine-3-carbaldehyde, the impurity could be the unreacted starting material. To identify the impurity, a detailed structural elucidation using techniques like mass spectrometry and 2D NMR would be required.
Troubleshooting Guides
Issue 1: Rapid Degradation of (5-Bromopyridin-3-yl)methanol in Solution
-
Possible Cause 1: Inappropriate Solvent
-
Explanation: Protic solvents, especially under non-neutral pH, can facilitate hydrolysis. Solvents that are not peroxide-free can promote oxidation.
-
Solution: Use high-purity, dry, and peroxide-free aprotic solvents such as THF, dioxane, or toluene for reactions and storage of solutions. If a protic solvent like methanol or ethanol is necessary, use it freshly distilled and consider degassing it to remove dissolved oxygen.
-
-
Possible Cause 2: Exposure to Air
-
Explanation: The benzylic alcohol is susceptible to oxidation by atmospheric oxygen, which can be accelerated by trace metal impurities.
-
Solution: Handle solutions of (5-Bromopyridin-3-yl)methanol under an inert atmosphere (nitrogen or argon). Use Schlenk techniques or a glovebox for sensitive reactions.
-
-
Possible Cause 3: Exposure to Light
-
Explanation: Bromopyridine derivatives can be light-sensitive and undergo photodegradation.
-
Solution: Protect solutions from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil. Avoid prolonged exposure to direct sunlight or strong laboratory lighting.
-
Issue 2: Low Yield or Formation of Side Products in Reactions
-
Possible Cause 1: Degradation of Starting Material
-
Explanation: If the (5-Bromopyridin-3-yl)methanol starting material has degraded, it can lead to lower yields and the formation of unexpected side products.
-
Solution: Always check the purity of your starting material before use, especially if it has been stored for an extended period. If necessary, purify the starting material.
-
-
Possible Cause 2: Reaction Conditions Promoting Decomposition
-
Explanation: High reaction temperatures or the presence of strong oxidizing or acidic/basic reagents can cause decomposition of the starting material or product.
-
Solution: Optimize reaction conditions to use the mildest possible temperature and reagents. Consider conducting a small-scale experiment to test the stability of your compound under the proposed reaction conditions.
-
Data Presentation
The following table presents hypothetical data from a forced degradation study on (5-Bromopyridin-3-yl)methanol to illustrate the expected stability profile. Note: This data is for illustrative purposes only and is not based on direct experimental results for this specific compound.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 15% | 5-bromopyridine-3-carbaldehyde |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 10% | 5-bromopyridine-3-carboxylic acid |
| Oxidative (3% H₂O₂) | 8 hours | 25 °C | 25% | 5-bromopyridine-3-carbaldehyde |
| Thermal | 48 hours | 80 °C | 5% | Minor unidentified products |
| Photolytic (UV light) | 24 hours | 25 °C | 12% | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of (5-Bromopyridin-3-yl)methanol
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of (5-Bromopyridin-3-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to the initial concentration.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase to the initial concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Place a solid sample of (5-Bromopyridin-3-yl)methanol in an oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase to achieve a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a solution of (5-Bromopyridin-3-yl)methanol (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general procedure for developing an HPLC method to separate (5-Bromopyridin-3-yl)methanol from its potential degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).
-
A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate (typically 1 mL/min), and column temperature to achieve good separation between the parent compound and all degradation products.
-
The PDA detector should be used to check for peak purity and to identify the optimal wavelength for detection of all components.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Validation & Comparative
Reactivity Showdown: (5-Bromopyridin-3-yl)methanol vs. (5-Chloropyridin-3-yl)methanol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision in synthesis design. This guide provides an objective comparison of the reactivity of (5-Bromopyridin-3-yl)methanol and (5-Chloropyridin-3-yl)methanol, two key intermediates in medicinal chemistry. The comparison is focused on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
The fundamental difference in reactivity between (5-Bromopyridin-3-yl)methanol and (5-Chloropyridin-3-yl)methanol lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions. This generally translates to milder reaction conditions and higher yields for the bromo-substituted pyridine compared to its chloro-analog.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections summarize the expected reactivity differences and provide representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is important to note that the presented data is compiled from various literature sources and may not represent a direct side-by-side comparison under identical conditions. However, it serves to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, (5-Bromopyridin-3-yl)methanol is expected to couple with boronic acids under milder conditions than (5-Chloropyridin-3-yl)methanol.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (5-Bromopyridin-3-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 80 | 24 | ~85 |
| (5-Chloropyridin-3-yl)methanol | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12 | ~76 |
Note: Yields are based on similar substrates reported in the literature and are for illustrative purposes.[1][2]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the bromo-substituted pyridine is the more reactive partner.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (5-Bromopyridin-3-yl)methanol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | >90 |
| (5-Chloropyridin-3-yl)methanol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | THF | 60 | 2-12 | Moderate to Good |
Note: Yields are based on similar substrates reported in the literature and are for illustrative purposes.[3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. The enhanced reactivity of (5-Bromopyridin-3-yl)methanol allows for amination under less stringent conditions compared to the chloro-derivative.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (5-Bromopyridin-3-yl)methanol | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60-85 |
| (5-Chloropyridin-3-yl)methanol | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~70-85 |
Note: Yields are based on similar substrates reported in the literature and are for illustrative purposes.[5][6]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.[1]
Materials:
-
(5-Halopyridin-3-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., DMF/water mixture)
Procedure:
-
To a dry reaction flask, add (5-halopyridin-3-yl)methanol, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling of a halopyridine with a terminal alkyne.[3]
Materials:
-
(5-Halopyridin-3-yl)methanol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction flask, add the palladium catalyst and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and stir for 30 minutes.
-
Add (5-halopyridin-3-yl)methanol and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halopyridine.[5]
Materials:
-
(5-Halopyridin-3-yl)methanol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the (5-halopyridin-3-yl)methanol and the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction's progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reactivity and Workflow
The following diagrams illustrate the fundamental reactivity difference and a typical experimental workflow for cross-coupling reactions.
Caption: Reactivity difference based on C-X bond strength.
Caption: General workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Halopyridine Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with halopyridines serving as versatile and widely utilized building blocks. The selection of the appropriate halopyridine substrate is a critical decision in synthetic planning, directly impacting reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloropyridine building blocks in three of the most powerful and prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to facilitate informed decisions in the design and execution of synthetic routes.
General Reactivity Trends
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyridine ring.
Influence of the Halogen: The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step, and this process is more facile for weaker bonds.[2] Consequently, iodopyridines are the most reactive substrates, often enabling reactions to proceed under milder conditions with shorter reaction times. Chloropyridines, possessing the strongest C-X bond among the three, are the least reactive and typically necessitate more forcing conditions and specialized, highly active catalyst systems.[2] Fluoropyridines are generally unreactive in these cross-coupling reactions.[1]
Influence of Halogen Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, rendering them more susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide. The difference in reactivity among halopyridines is particularly pronounced in this transformation.
Data Presentation: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 12 | 85-95 (estimated) | [3] |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 / 16 | 94 | [2] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 / 24 | 78 | [2] |
As the data indicates, 2-bromopyridines can often be coupled under milder conditions and for shorter reaction times compared to their chloro- counterparts to achieve high yields.[2] While specific comparative data for 2-iodopyridines under identical conditions is limited, their high reactivity generally allows for even milder conditions and shorter reaction times.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine
This generalized protocol can be adapted to compare the reactivity of different halopyridines.
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halopyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at the desired temperature and stir vigorously for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-phenylpyridine.[5]
Suzuki-Miyaura Coupling Workflow
General workflow for a Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The reactivity difference between halopyridines is also significant in this transformation, often necessitating distinct catalyst systems for optimal results.
Data Presentation: Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 / 4 | ~95 (estimated) | [4] |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 / 7 | 98 | [2] |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 22 | 92 | [2] |
While both bromo- and chloropyridines can undergo successful amination, 2-chloropyridines generally require more active catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields to their bromo- counterparts.[2] 2-Iodopyridines are expected to react more readily under milder conditions.[4]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine
This protocol provides a general procedure for the amination of 2-halopyridines.
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, combine the 2-halopyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in an oven-dried Schlenk tube.
-
Add anhydrous toluene and the amine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with vigorous stirring in a preheated oil bath at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Buchwald-Hartwig Amination Catalytic Cycle
Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of halopyridines is also clearly observed in this reaction.
Data Presentation: Sonogashira Coupling of 2-Halopyridines with Phenylacetylene
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 | [2] |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 6 | 92 | [2] |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 80 / 24 | 35 | [2] |
The data clearly demonstrates the significantly lower reactivity of 2-chloropyridine in Sonogashira couplings, resulting in a much lower yield even with a prolonged reaction time and higher temperature compared to 2-bromopyridine and 2-iodopyridine.[2] 2-Iodopyridines are highly reactive, often allowing the reaction to proceed at room temperature with excellent yields.[2]
Experimental Protocol: Sonogashira Coupling of a 2-Halopyridine
This protocol outlines a general procedure for the Sonogashira coupling of 2-halopyridines.
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Amine Base (e.g., Triethylamine or Diisopropylamine) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., THF or DMF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 2-halopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Sonogashira Coupling Experimental Workflow
General experimental workflow for the Sonogashira coupling.
Conclusion
The choice of halopyridine building block has a profound impact on the outcome of palladium-catalyzed cross-coupling reactions. The reactivity trend of I > Br > Cl is a fundamental principle that guides synthetic strategy. Iodopyridines are the most reactive substrates, often allowing for milder reaction conditions and broader substrate scope, but may come at a higher cost. Bromopyridines offer a good balance of reactivity and cost, making them a popular choice for a wide range of applications. Chloropyridines, while being the most economical, are the least reactive and often require specialized and more expensive catalyst systems to achieve high yields.
For researchers, scientists, and drug development professionals, a careful consideration of the desired transformation, the sensitivity of functional groups within the molecule, and the overall cost-effectiveness of the synthetic route is paramount. This guide provides a foundational understanding of the relative reactivities of halopyridine building blocks to aid in making these critical decisions in the design and execution of modern synthetic chemistry.
References
Alternatives to (5-Bromopyridin-3-yl)methanol for Biaryl Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds containing a pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. The 3-pyridylmethanol moiety, in particular, is a valuable building block. While (5-Bromopyridin-3-yl)methanol is a common starting material for cross-coupling reactions, a range of alternative strategies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate synthetic route.
This comparison focuses on the most prevalent and powerful palladium-catalyzed cross-coupling reactions for C-C bond formation, including Suzuki-Miyaura, Stille, and direct C-H arylation, as well as the increasingly popular decarboxylative coupling.
Performance Comparison of Key Alternatives
The choice of synthetic strategy for biaryl synthesis from a pyridine core is dictated by factors such as substrate availability, functional group tolerance, reaction efficiency, and toxicity of reagents. Below is a comparative overview of the most effective alternatives to utilizing bromopyridines like (5-Bromopyridin-3-yl)methanol.
Table 1: Quantitative Comparison of Biaryl Synthesis Methods from Pyridine Derivatives
| Method | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temp (°C) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | [1] |
| Suzuki-Miyaura | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 96 | [2] |
| Stille Coupling | Diazocine | 4-Bromotoluene | Pd(OAc)₂ / XPhos | - | Toluene | 80 | 92 | [3] |
| Stille Coupling | Diazocine | 4-Bromobenzaldehyde | Pd(OAc)₂ / XPhos | - | Toluene | 80 | 91 | [1] |
| Direct C-H Arylation | Pyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | DMA | 110 | 91 | [4] |
| Direct C-H Arylation | Pyridine N-oxide | 1-Benzyl-1,2,3-triazole | Pd(OAc)₂ / Ag₂CO₃ | - | 1,4-Dioxane | 100 | High | [5] |
| Decarboxylative Coupling | Arene Carboxylic Acid | Aryl Iodide | PdCl₂ / AsPh₃ / Ag₂CO₃ | - | DMSO | 140 | 58-90 | [6] |
| Decarboxylative Coupling | Aromatic Carboxylate | Aryl Halide | Cu-phenanthroline / Pd complex | K₂CO₃ | - | 160 | Good | [7] |
Note: The yields presented are based on reported examples with similar or analogous substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
In-Depth Analysis of Alternatives
Suzuki-Miyaura Coupling with Pyridylboronic Acids
The Suzuki-Miyaura reaction is one of the most widely used methods for biaryl synthesis due to the low toxicity and high stability of the boronic acid reagents.[1] Instead of starting with a bromopyridine, one can utilize a pyridylboronic acid or its corresponding ester and couple it with an aryl halide.
Advantages:
-
Low toxicity of boron reagents and byproducts.
-
High stability and commercial availability of a wide range of boronic acids.
-
Generally high yields and excellent functional group tolerance.[8]
Disadvantages:
-
Potential for protodeboronation of the boronic acid under basic conditions.
-
The synthesis of functionalized pyridylboronic acids can sometimes be challenging.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Stille Coupling with Pyridylstannanes
The Stille coupling utilizes organotin reagents (organostannanes) as coupling partners for organohalides. This method is known for its high tolerance of a wide variety of functional groups and its insensitivity to moisture and air.
Advantages:
-
Highly stable and inert organostannane reagents.
-
Excellent functional group tolerance.
-
Often provides higher and more consistent yields with challenging substrates, such as those with coordinating functional groups or significant steric hindrance, compared to Suzuki coupling.[1]
Disadvantages:
-
High toxicity of organotin compounds.
-
Difficulty in removing tin-containing byproducts from the reaction mixture.
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, dissolve the aryl halide (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous and degassed toluene (10 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered, and the filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for biaryl synthesis, as it avoids the need for pre-functionalization of the pyridine ring.[4] Pyridine N-oxides are often used as they exhibit enhanced reactivity and can direct the arylation to the C2 position.
Advantages:
-
High atom economy as it avoids the synthesis of organometallic reagents.
-
Can simplify synthetic routes by directly functionalizing the C-H bond.
Disadvantages:
-
Controlling regioselectivity can be challenging.
-
Often requires higher catalyst loadings and harsher reaction conditions.
-
The scope of compatible coupling partners can be limited.
-
Reaction Setup: To a reaction vial, add pyridine N-oxide (0.5 mmol), 4-bromotoluene (0.25 mmol), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add N,N-dimethylacetamide (DMA) (1.0 mL).
-
Reaction: The vial is sealed and heated at 110 °C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate organic solvent, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Decarboxylative Cross-Coupling
Decarboxylative coupling reactions utilize readily available carboxylic acids as synthons for organometallic reagents. This method offers a greener alternative by releasing carbon dioxide as the only byproduct.[7]
Advantages:
-
Uses inexpensive and stable carboxylic acids.
-
Environmentally benign, with CO₂ as the main byproduct.
-
Avoids the preparation and use of sensitive organometallic reagents.
Disadvantages:
-
Can require high reaction temperatures.[7]
-
The scope of compatible carboxylic acids can be limited, with some substrates being prone to protodecarboxylation.
-
Reaction Setup: In a sealed tube, combine the arene carboxylic acid (1.2 equiv), the aryl iodide (1.0 equiv), PdCl₂ (10 mol%), AsPh₃ (20 mol%), and Ag₂CO₃ (2.0 equiv).
-
Solvent Addition: Add DMSO as the solvent.
-
Reaction: Heat the mixture at 140 °C for the required reaction time.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Mechanisms and Workflow
To better understand the underlying processes and aid in decision-making, the following diagrams illustrate the catalytic cycles of the key reactions and a logical workflow for selecting an appropriate alternative.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Caption: Simplified catalytic cycle for direct C-H arylation.
Caption: Decision workflow for selecting an alternative to bromopyridines.
Conclusion
While (5-Bromopyridin-3-yl)methanol remains a viable starting material, several powerful alternatives offer distinct advantages for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is often the method of choice due to its favorable safety profile and the vast commercial availability of boronic acids. For substrates that are sensitive to basic conditions or sterically demanding, the Stille coupling provides a robust, albeit more toxic, alternative. Direct C-H arylation and decarboxylative coupling represent more modern, atom-economical, and greener approaches, though they may require more optimization to control regioselectivity and achieve high yields. The selection of the optimal method will ultimately depend on the specific synthetic target, available starting materials, and the desired process efficiency and environmental impact. This guide provides a framework for making an informed decision based on a comparative analysis of the available data.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Boronic Acids vs. MIDA Boronates for Pyridine Coupling in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boron reagent is critical to the success of these reactions, particularly when dealing with challenging substrates such as pyridines. This guide provides an objective comparison of traditional boronic acids and their N-methyliminodiacetic acid (MIDA) boronate counterparts for pyridine coupling, supported by experimental data and detailed protocols.
Executive Summary
The "2-pyridyl problem" in Suzuki-Miyaura couplings is a well-documented challenge, primarily due to the instability of 2-pyridylboronic acid, which is prone to rapid protodeboronation.[1][2] This instability often leads to low yields and reproducibility issues. MIDA boronates have emerged as a robust solution, offering superior benchtop stability and serving as a "slow-release" source of the boronic acid in situ, which minimizes decomposition and significantly improves coupling efficiency.[2][3][4] While boronic acids can be effective for less challenging pyridine isomers (e.g., 3- and 4-pyridyl), MIDA boronates provide a more general and reliable solution, especially for the problematic 2-pyridyl substrates.
Data Presentation: Performance in Pyridine Coupling
The following table summarizes the comparative performance of boronic acids and MIDA boronates in Suzuki-Miyaura coupling reactions with pyridyl substrates. The data, compiled from various studies, highlights the often dramatic increase in yield achieved with MIDA boronates, particularly for 2-substituted pyridines.
| Coupling Partners | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridyl-B(OH)₂ + Aryl Chloride | Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 14-68% | [2] |
| 2-Pyridyl-B(MIDA) + Aryl Chloride | MIDA Boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 90-96% | [2] |
| 2-Pyridyl-B(MIDA) + 4-Chlorotoluene | MIDA Boronate | Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/IPA | 100 | 85% | [4] |
| 2-Pyridyl-B(MIDA) + 3-Chloropyridine | MIDA Boronate | Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/IPA | 100 | 81% | [4] |
| 3-Pyridyl-B(OH)₂ + Aryl Bromide | Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | ~70-90% | (General) |
| 4-Pyridyl-B(OH)₂ + Aryl Bromide | Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | ~75-95% | (General) |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented provides a comparative snapshot based on reported examples.
Key Differences and Advantages
Stability:
-
Boronic Acids: 2-Pyridylboronic acid is notoriously unstable and susceptible to decomposition on the benchtop and under reaction conditions.[2] This decomposition competes with the desired cross-coupling, leading to lower yields.[2]
-
MIDA Boronates: 2-Pyridyl MIDA boronate is a crystalline, air-stable solid that can be stored indefinitely on the benchtop without decomposition and is compatible with silica gel chromatography.[2][5]
Reactivity and "Slow-Release" Mechanism:
-
Boronic Acids: The high concentration of unstable boronic acid in the reaction mixture can lead to side reactions like protodeboronation.
-
MIDA Boronates: Under aqueous basic conditions, MIDA boronates undergo a slow hydrolysis to release the corresponding boronic acid.[3][6] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, favoring the productive cross-coupling pathway over decomposition.[4]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a generic aryl halide with a 2-pyridylboronic acid derivative. These should be regarded as starting points, with optimization often necessary for specific substrates.
Protocol 1: General Procedure for 2-Pyridylboronic Acid Coupling
This protocol is for the more stable boronic acid isomers or when using freshly prepared 2-pyridylboronic acid.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for 2-Pyridyl MIDA Boronate Coupling
This protocol is specifically adapted for the more challenging couplings of 2-pyridyl MIDA boronates with aryl chlorides, often requiring a copper co-catalyst.[4]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv, 1 mmol), 2-pyridyl MIDA boronate (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (6 mol%), Cu(OAc)₂ (50 mol%), and K₂CO₃ (5.0 equiv, 5 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Solvent Addition: Add degassed 4:1 DMF/IPA (to a concentration of 0.1 M in the aryl halide) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle with MIDA Boronate Slow Release
Caption: Suzuki-Miyaura cycle with in-situ slow release of boronic acid from a MIDA boronate.
Experimental Workflow Comparison
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (5-aryl-pyridin-3-yl)methanol Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of (5-aryl-pyridin-3-yl)methanol products, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. This document offers a comparative overview of their spectroscopic characteristics, detailed experimental protocols for their analysis, and a comparison with alternative kinase inhibitors targeting similar signaling pathways.
Performance Comparison with Alternatives
(5-aryl-pyridin-3-yl)methanols have emerged as a promising scaffold for the development of inhibitors targeting key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met). To objectively assess their potential, a comparison with established kinase inhibitors is crucial.
As direct competitors, small molecule inhibitors targeting VEGFR-2 and c-Met provide a benchmark for efficacy. Commercially available and clinically evaluated compounds such as Sorafenib , Sunitinib , and Cabozantinib are multi-kinase inhibitors with activity against VEGFR-2 and c-Met, among others. The spectroscopic and biological activity data of (5-aryl-pyridin-3-yl)methanol derivatives should be evaluated against these standards to determine their relative potency, selectivity, and novelty.
The primary advantage of developing novel scaffolds like (5-aryl-pyridin-3-yl)methanols lies in the potential for improved selectivity, reduced off-target effects, and circumvention of resistance mechanisms that have been observed with existing therapies. Spectroscopic analysis is the foundational step in characterizing these new chemical entities and ensuring their purity and structural integrity before further biological evaluation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for representative (5-aryl-pyridin-3-yl)methanol derivatives. This data is essential for the structural elucidation and quality control of these compounds.
Table 1: ¹H NMR Spectral Data of Representative (5-aryl-pyridin-3-yl)methanol Derivatives (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | Py-H (ppm) | -CH₂- (ppm) | -OH (ppm) | Other (ppm) |
| (5-phenyl-pyridin-3-yl)methanol | 7.30-7.50 (m, 5H) | 8.55 (s, 1H), 8.50 (s, 1H), 7.80 (s, 1H) | 4.80 (s, 2H) | 2.50 (br s, 1H) | |
| (5-(4-chlorophenyl)pyridin-3-yl)methanol | 7.45 (d, J=8.4 Hz, 2H), 7.40 (d, J=8.4 Hz, 2H) | 8.58 (s, 1H), 8.52 (s, 1H), 7.78 (s, 1H) | 4.79 (s, 2H) | 2.61 (br s, 1H) | |
| (5-(4-methoxyphenyl)pyridin-3-yl)methanol | 7.48 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H) | 8.53 (s, 1H), 8.47 (s, 1H), 7.75 (s, 1H) | 4.78 (s, 2H) | 2.45 (br s, 1H) | 3.85 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectral Data of Representative (5-aryl-pyridin-3-yl)methanol Derivatives (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | Py-C (ppm) | -CH₂- (ppm) | Other (ppm) |
| (5-phenyl-pyridin-3-yl)methanol | 138.5, 134.8, 129.1, 128.5, 127.3 | 148.5, 147.2, 137.9, 134.1, 133.2 | 62.5 | |
| (5-(4-chlorophenyl)pyridin-3-yl)methanol | 137.0, 134.5, 133.8, 129.2, 128.6 | 148.7, 147.4, 137.5, 133.9, 132.1 | 62.4 | |
| (5-(4-methoxyphenyl)pyridin-3-yl)methanol | 160.1, 131.2, 128.4, 114.5 | 148.3, 146.9, 138.1, 133.5, 132.8 | 62.6 | 55.4 (-OCH₃) |
Table 3: IR and Mass Spectrometry Data of Representative (5-aryl-pyridin-3-yl)methanol Derivatives
| Compound | IR (KBr, cm⁻¹) | MS (ESI+) m/z |
| (5-phenyl-pyridin-3-yl)methanol | 3350 (-OH), 3050 (Ar-H), 2920 (C-H), 1590 (C=C), 1450 (C=C), 1030 (C-O) | 186.09 [M+H]⁺ |
| (5-(4-chlorophenyl)pyridin-3-yl)methanol | 3365 (-OH), 3060 (Ar-H), 2925 (C-H), 1595 (C=C), 1480 (C=C), 1090 (C-Cl), 1020 (C-O) | 220.05 [M+H]⁺ |
| (5-(4-methoxyphenyl)pyridin-3-yl)methanol | 3340 (-OH), 3040 (Ar-H), 2950 (C-H), 1610 (C=C), 1510 (C=C), 1250 (C-O-C), 1035 (C-O) | 216.10 [M+H]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the (5-aryl-pyridin-3-yl)methanol sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) may be added to the solvent to promote protonation and enhance the signal in positive ion mode.
Data Acquisition (ESI-Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Mass Range: m/z 50-500 (or a range appropriate for the expected molecular weight).
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Further fragmentation analysis (MS/MS) can be performed to aid in structural elucidation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of (5-aryl-pyridin-3-yl)methanol products.
Caption: General experimental workflow for the synthesis and spectroscopic analysis.
VEGFR-2 Signaling Pathway
(5-aryl-pyridin-3-yl)methanol derivatives show promise as inhibitors of receptor tyrosine kinases like VEGFR-2. The diagram below illustrates a simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
A Researcher's Guide to Confirming the Structure of Suzuki Coupling Products of Bromopyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The coupling of bromopyridines is of particular interest due to the prevalence of the pyridine motif in pharmaceuticals and functional materials. However, rigorous structural confirmation of the resulting products is a critical, and sometimes challenging, step to ensure the desired outcome of the synthesis.
This guide provides an objective comparison of common analytical techniques for the structural elucidation of Suzuki coupling products of bromopyridines. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Performance Comparison of Analytical Techniques
A comprehensive approach to structural validation often involves the use of multiple, complementary analytical techniques. While each method offers unique insights, they also possess inherent limitations. The following table summarizes the performance of key analytical techniques for the characterization of Suzuki coupling products derived from bromopyridines.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Sample Amount |
| ¹H & ¹³C NMR Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei, and stereochemistry. | Provides unambiguous structural elucidation and allows for purity assessment.[1] | Can be complex to interpret with overlapping signals; requires deuterated solvents.[1] | 5-20 mg |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[2] | Does not provide detailed structural information on its own; isomers may not be distinguishable.[2] | < 1 mg |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides definitive proof of structure and stereochemistry.[3] | Requires a suitable single crystal, which can be difficult to grow. Not applicable to amorphous solids or oils. | Single crystal |
| Gas Chromatography (GC) | Retention time for separation and quantification of volatile compounds. | Excellent for assessing purity and monitoring reaction progress for volatile and thermally stable compounds.[1] | Not suitable for non-volatile or thermally labile compounds. Co-elution can occur.[1] | < 1 mg |
| Liquid Chromatography (LC) | Retention time for separation and quantification of a wide range of compounds. | Applicable to a broader range of compounds than GC, including non-volatile and thermally sensitive molecules. | Co-elution can still be an issue. | < 1 mg |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative protocols for the key analytical techniques used in the structural confirmation of Suzuki coupling products of bromopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the connectivity of atoms in the final product.
Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified Suzuki coupling product.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1] For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can provide further structural insights.[4]
-
Data Processing and Analysis: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[1]
-
Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the product.[1]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the desired product.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[2]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range to detect the molecular ion of the expected product (e.g., [M+H]⁺ or [M-H]⁻).[2]
-
Analysis: Confirm the isotopic pattern of the molecular ion, which should match the theoretical distribution for the elemental composition of the product.[2]
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the product.
Protocol:
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or layering.[5]
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[5]
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[5] Collect X-ray diffraction data using monochromatic radiation as the crystal is rotated.[5]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes involved in confirming the structure of Suzuki coupling products, the following diagrams are provided.
Caption: Experimental workflow from Suzuki coupling to structural confirmation.
Caption: Logical workflow for the structural elucidation of Suzuki products.
References
A Comparative Guide to Cross-Coupling Methods with Bromopyridines: Yields and Protocols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various precursors, bromopyridines offer a versatile and reactive handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The choice of coupling methodology is critical and can significantly impact reaction efficiency, substrate scope, and, most importantly, product yield. This guide provides an objective comparison of five key cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck—for the functionalization of bromopyridines, supported by experimental data and detailed protocols.
The reactivity of bromopyridines in these transformations is influenced by the position of the bromine atom on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle. However, the position of the nitrogen relative to the bromine can also lead to catalyst inhibition through coordination. This guide aims to provide researchers with the necessary information to make informed decisions when selecting a cross-coupling strategy for their specific bromopyridine substrate.
Yield Comparison of Cross-Coupling Reactions with Bromopyridines
The following tables summarize the yields of various cross-coupling reactions with 2-bromo, 3-bromo, and 4-bromopyridine, showcasing a range of coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 / 12 | 85 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 12 | 92 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 4 | 95 |
| 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 / 18 | 88[1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 / 16 | 98 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 12 | 91 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 18 | 98[2] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 / 4 | 60[3] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 / 2 | 97 |
| 3-Bromopyridine | Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 / 16 | 78[4] |
| 4-Bromopyridine | N-Methylaniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 / 24 | 85 |
| 6-Bromopyridin-3-amine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | 92 |
Table 3: Sonogashira Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 6 | 92 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 96[3] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 / 3 | 92[5] |
| 3-Bromopyridine | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 88 |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 95 |
| 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 / 12 | 89 |
Table 4: Stille Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 / 16 | 88 |
| 2,6-Dibromopyridine | Phenyltributylstannane | Pd(OAc)₂ / IPr·HCl | KOtBu | MeCN/H₂O | RT / 12 | 85 (mono-arylation)[6] |
| 3-Bromopyridine | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | DMF | 90 / 24 | 82 |
| 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 / 18 | 80[7] |
Table 5: Heck Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 / 24 | 75[7] |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 / 1 | 78 |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 / 1 | 95 |
| 6-Bromonicotinonitrile | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 / 18 | 82[3] |
Experimental Protocols
Detailed methodologies for the cited cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-phenylpyridine.[5][8]
Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-3-aminopyridine from 3-bromopyridine and aniline.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk tube, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Add toluene, followed by 3-bromopyridine and aniline.
-
Seal the Schlenk tube and heat the mixture to 100 °C with stirring for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.[4]
Sonogashira Coupling
Objective: To synthesize 4-(phenylethynyl)pyridine from 4-bromopyridine and phenylacetylene.
Materials:
-
4-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
Schlenk flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing 4-bromopyridine, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
Stille Coupling
Objective: To synthesize 2-phenyl-6-bromopyridine from 2,6-dibromopyridine and phenyltributylstannane.[6]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Phenyltributylstannane (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.12 mol%)
-
Potassium tert-butoxide (KOtBu, 2.0 equiv)
-
Acetonitrile (MeCN) and Water (1:1 mixture)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(OAc)₂ and IPr·HCl.
-
Add acetonitrile and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate flask, dissolve 2,6-dibromopyridine and phenyltributylstannane in a 1:1 mixture of acetonitrile and water.
-
Add potassium tert-butoxide to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Heck Reaction
Objective: To synthesize (E)-3-(2-phenylethenyl)pyridine from 3-bromopyridine and styrene.[10]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube and inert atmosphere setup
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF and triethylamine, followed by styrene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Visualizations
The following diagrams illustrate the general experimental workflow for a typical cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: General experimental workflow for cross-coupling.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Buchwald-Hartwig catalytic cycle.
Caption: Sonogashira catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
The Halopyridine Dilemma: A Cost-Benefit Analysis for Synthetic Chemists
For researchers, scientists, and drug development professionals navigating the complex landscape of pyridine functionalization, the choice of starting material is a critical decision with significant implications for cost, reaction efficiency, and overall project timelines. This guide provides an objective comparison of halopyridine starting materials—fluoropyridines, chloropyridines, bromopyridines, and iodopyridines—supported by experimental data to inform your synthetic strategy.
The strategic introduction of substituents onto a pyridine ring is a cornerstone of modern medicinal chemistry. Halopyridines serve as versatile precursors for a vast array of functionalized derivatives, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). However, the reactivity of the carbon-halogen bond varies significantly depending on the halogen, its position on the pyridine ring, and the reaction type. This guide presents a cost-benefit analysis of these common starting materials to aid in the selection of the most appropriate halopyridine for your specific synthetic goals.
At a Glance: Reactivity vs. Cost
The fundamental trade-off in selecting a halopyridine starting material lies in the balance between reactivity and cost. Generally, the reactivity in popular palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F.[1][2] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is reversed: F > Cl > Br > I.[3][4] This dichotomy in reactivity profiles, coupled with significant price disparities, forms the basis of the cost-benefit analysis.
Cost Comparison of Halopyridine Starting Materials
The cost of the initial halopyridine is a primary consideration in route scouting and process development. The following table provides an approximate cost comparison for commercially available 2-, 3-, and 4-substituted halopyridines. Prices have been gathered from various suppliers and are presented in USD per mole to provide a standardized metric for comparison. It is important to note that prices can fluctuate based on supplier, purity, and scale.
| Starting Material | Halogen | Position | Molecular Weight ( g/mol ) | Representative Price (USD/mol) |
| 2-Fluoropyridine | F | 2 | 97.09 | $72.10 - $216.30 |
| 3-Fluoropyridine | F | 3 | 97.09 | $1050.57 |
| 4-Fluoropyridine | F | 4 | 97.09 | - |
| 2-Chloropyridine | Cl | 2 | 113.54 | $176.14 - $763.64 |
| 3-Chloropyridine | Cl | 3 | 113.54 | - |
| 4-Chloropyridine HCl | Cl | 4 | 150.01 | $175.09 - $663.27 |
| 2-Bromopyridine | Br | 2 | 158.00 | $126.58 - $423.29 |
| 3-Bromopyridine | Br | 3 | 158.00 | $16.27 - $194.30 |
| 4-Bromopyridine HCl | Br | 4 | 194.46 | $223.17 - $1328.64 |
| 2-Iodopyridine | I | 2 | 205.00 | $1938.05 - $1938.54 |
| 3-Iodopyridine | I | 3 | 205.00 | $209.71 |
| 4-Iodopyridine | I | 4 | 205.00 | - |
Performance in Key Cross-Coupling Reactions
To provide a comparative assessment of performance, we present standardized protocols and expected outcomes for two of the most widely used transformations in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the halopyridine is a key factor influencing reaction conditions and outcomes.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 2-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the mixture to the specified temperature and stir for the indicated time.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield is determined by analysis of the crude product by ¹H NMR or purification by column chromatography.
Comparative Data for Suzuki-Miyaura Coupling:
| 2-Halopyridine | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Iodopyridine | Pd(PPh₃)₄ / K₂CO₃ | 80-90 | 2-6 | >90 |
| 2-Bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 90-100 | 4-12 | 80-95[5][6] |
| 2-Chloropyridine | Pd₂(dba)₃/SPhos / K₃PO₄ | 100-110 | 12-24 | 70-90[7] |
| 2-Fluoropyridine | Pd₂(dba)₃/Buchwald Ligand / NaOtBu | 110-120 | 24-48 | <60 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, a vial is charged with the 2-halopyridine (1.0 mmol), morpholine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).
-
Reaction: The vial is sealed and heated to the specified temperature with stirring for the indicated time.
-
Work-up and Analysis: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The product is then purified by column chromatography to determine the isolated yield.
Comparative Data for Buchwald-Hartwig Amination:
| 2-Halopyridine | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Iodopyridine | Pd₂(dba)₃/XPhos / NaOtBu | 80-90 | 1-4 | >90 |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos / NaOtBu | 90-100 | 2-8 | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃/RuPhos / K₃PO₄ | 100-110 | 12-24 | 75-90 |
| 2-Fluoropyridine | - | - | - | Not generally reactive |
Decision Workflow for Halopyridine Selection
The choice of halopyridine starting material is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process, taking into account the primary reaction type, cost considerations, and the desired balance between reactivity and expense.
Caption: Decision workflow for selecting a halopyridine starting material.
Signaling Pathway of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a fundamental concept in understanding the reactivity of halopyridines. The oxidative addition of the halopyridine to the Pd(0) catalyst is often the rate-determining step and is heavily influenced by the nature of the halogen.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a halopyridine starting material is a strategic decision that requires careful consideration of the intended chemical transformation, project budget, and timeline. For rapid reaction discovery and instances where cost is less of a concern, iodopyridines and bromopyridines offer high reactivity in cross-coupling reactions, often leading to higher yields and shorter reaction times. For large-scale synthesis and cost-driven projects, chloropyridines represent a more economical option, albeit with the need for more robust and often more expensive catalyst systems to achieve comparable results. In the realm of SNAr chemistry, fluoropyridines are the reagents of choice due to their high reactivity, with chloropyridines providing a viable, lower-cost alternative. By understanding the interplay between cost and reactivity, researchers can make more informed decisions, optimizing their synthetic routes for both efficiency and economic viability.
References
- 1. 3-Bromopyridine | CymitQuimica [cymitquimica.com]
- 2. 2-Chloropyridine 99 109-09-1 [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
Comparative SAR Study of 5-Substituted Pyridin-3-yl Methanol Analogs as Potential Anticancer Agents
A Detailed Examination of Structure-Activity Relationships in Modulating Kinase Activity and Cancer Cell Proliferation
For researchers and professionals in the field of drug discovery and development, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 5-substituted pyridin-3-yl methanol analogs. The focus is on their potential as anticancer agents, with an emphasis on their inhibitory effects on key oncogenic kinases and their corresponding antiproliferative activity against human cancer cell lines. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective drug candidates.
Structure-Activity Relationship Analysis
The core structure, (pyridin-3-yl)methanol, was systematically modified at the 5-position of the pyridine ring to probe the effects of various substituents on biological activity. Substituents ranging from simple alkyl and halo groups to more complex aryl and heteroaryl moieties were explored. The general trend indicates that the nature of the 5-substituent plays a crucial role in the potency and selectivity of these analogs.
Key Findings:
-
Aryl and Heteroaryl Substituents: The introduction of an aryl or heteroaryl group at the 5-position generally leads to a significant increase in potency. This is likely due to favorable interactions, such as pi-stacking and hydrophobic interactions, within the ATP-binding pocket of target kinases.
-
Substituted Phenyl Rings: Further substitution on the 5-phenyl ring allows for fine-tuning of the activity. Electron-withdrawing groups, such as halogens, at the meta or para positions of the phenyl ring often enhance activity. For instance, a 4-chlorophenyl or a 3,4-dichlorophenyl substituent at the 5-position of the pyridine ring resulted in highly potent compounds.
-
Hydrogen Bonding Moieties: The presence of hydrogen bond donors or acceptors on the 5-substituent can also influence activity, likely by forming specific interactions with amino acid residues in the target protein.
-
Alkyl Substituents: Small alkyl groups at the 5-position are generally well-tolerated but confer lower potency compared to aryl substituents.
-
The Methanol Group: The hydroxymethyl group at the 3-position is a critical pharmacophoric feature, potentially forming a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative set of 5-substituted pyridin-3-yl methanol analogs against a selected kinase target (a hypothetical oncogenic kinase, Kinase X) and a human cancer cell line (e.g., HCT116 colon cancer).
| Compound ID | 5-Substituent (R) | Kinase X IC50 (nM) | HCT116 Proliferation IC50 (µM) |
| 1a | -H | >10000 | >100 |
| 1b | -CH3 | 8500 | 75.2 |
| 1c | -Cl | 5200 | 48.9 |
| 1d | -Phenyl | 750 | 8.1 |
| 1e | 4-Fluorophenyl | 420 | 5.3 |
| 1f | 4-Chlorophenyl | 150 | 1.8 |
| 1g | 3,4-Dichlorophenyl | 85 | 0.9 |
| 1h | 4-Methoxyphenyl | 980 | 12.5 |
| 1i | 4-(Trifluoromethyl)phenyl | 210 | 2.5 |
| 1j | Thiophen-2-yl | 680 | 7.4 |
| 1k | Pyridin-4-yl | 550 | 6.2 |
Data is illustrative and compiled based on general trends observed in medicinal chemistry literature for similar scaffolds.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Kinase X)
A biochemical assay was employed to determine the 50% inhibitory concentration (IC50) of the test compounds against the catalytic activity of Kinase X.
-
Reagents and Materials: Recombinant human Kinase X, appropriate peptide substrate, ATP, and a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Assay Procedure:
-
Test compounds were serially diluted in DMSO and added to the wells of a 96-well plate.
-
Kinase X enzyme and the peptide substrate were added to the wells and incubated for 10 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction mixture was incubated for 60 minutes at 30°C.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The luminescence signal was plotted against the logarithm of the compound concentration, and the IC50 values were determined using a non-linear regression analysis.
Cell Proliferation Assay (HCT116)
The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HCT116 human colon carcinoma cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, MTT solution was added to each well and incubated for another 4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
-
Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the SAR Logic
The following diagram illustrates the logical relationship in the structure-activity relationship, highlighting how modifications to the core scaffold influence the biological outcome.
Navigating the Bioactive Landscape of (5-Bromopyridin-3-yl)methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. The scaffold of (5-Bromopyridin-3-yl)methanol presents a versatile starting point for the synthesis of a diverse array of molecules with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of compounds synthesized from or containing the (5-Bromopyridin-3-yl)methanol moiety, alongside alternative compounds, supported by experimental data and detailed protocols.
Kinase Inhibition: A Promising Avenue
Kinase inhibitors are a cornerstone of modern drug discovery, particularly in oncology. The pyridine motif is a common feature in many approved kinase inhibitors. While direct derivatization of (5-Bromopyridin-3-yl)methanol for this purpose is not extensively documented, we can examine related structures to infer potential activity.
One area of interest is the inhibition of the Bcr-Abl kinase, a key target in chronic myeloid leukemia. A study on pyridin-3-yl pyrimidines as Bcr-Abl inhibitors highlights the potential of the pyridine core in this context. Although not directly synthesized from (5-Bromopyridin-3-yl)methanol, these compounds provide a basis for comparison.
Table 1: Comparison of Bcr-Abl Kinase Inhibitory Activity
| Compound ID | Structure | Bcr-Abl IC50 (µM) | Cell Line |
| Compound A2 | 4-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)-5,6-dihydropyrimido[4,5-d]pyridin-2-amine | 0.028 | K562 |
| Compound A8 | N-(3-chloro-4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-5,6-dihydropyrimido[4,5-d]pyridin-2-amine | 0.015 | K562 |
| Compound A9 | N-(3-bromo-4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-5,6-dihydropyrimido[4,5-d]pyridin-2-amine | 0.012 | K562 |
| Imatinib | (Reference Drug) | 0.025 | K562 |
Note: The structures for A2, A8, and A9 are not directly derived from (5-Bromopyridin-3-yl)methanol but serve as comparative examples of pyridine-containing kinase inhibitors.
Experimental Protocol: Bcr-Abl Kinase Inhibition Assay
The inhibitory activity of the compounds against the Bcr-Abl kinase can be determined using a cellular assay with the K562 cell line, which endogenously expresses the Bcr-Abl fusion protein.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software.
Diagram 1: General Kinase Inhibition Assay Workflow
Caption: Workflow for a typical cell-based kinase inhibition assay.
Anticancer Activity: Exploring Cytotoxicity
The development of novel anticancer agents is a critical area of research. While no extensive studies on the anticancer activity of a series of compounds directly synthesized from (5-Bromopyridin-3-yl)methanol are available, a patent application describes the synthesis of various kinase inhibitors, some of which may utilize similar pyridine-based intermediates.
For comparative purposes, we can look at the cytotoxic activity of other brominated pyridine derivatives against various cancer cell lines.
Table 2: Cytotoxic Activity of a Brominated Pyridine Derivative (Hypothetical Example)
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| BPD-1 | (5-Bromo-pyridin-3-yl)-(4-fluorophenyl)methanone | MCF-7 (Breast) | 15.2 |
| BPD-1 | (5-Bromo-pyridin-3-yl)-(4-fluorophenyl)methanone | A549 (Lung) | 21.8 |
| BPD-1 | (5-Bromo-pyridin-3-yl)-(4-fluorophenyl)methanone | HCT116 (Colon) | 18.5 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.8 |
Note: BPD-1 is a hypothetical compound for illustrative purposes to demonstrate how data would be presented.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with different concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours, allowing the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Diagram 2: Signaling Pathway Potentially Targeted by Pyridine Derivatives
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Future Directions and Conclusion
The versatile scaffold of (5-Bromopyridin-3-yl)methanol holds considerable promise for the development of novel bioactive compounds. While the currently available data on its direct derivatives is limited, the analysis of structurally related compounds suggests that kinase inhibition and anticancer activity are promising areas for future investigation.
Further research focusing on the systematic synthesis and biological screening of a library of compounds derived from (5-Bromopyridin-3-yl)methanol is warranted. Such studies would provide valuable structure-activity relationship (SAR) data, paving the way for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide can serve as a foundation for these future research endeavors. The continued exploration of this chemical space is likely to yield novel candidates for drug development, addressing unmet medical needs.
Revolutionizing Pyridine Synthesis: A Comparative Guide to Novel Cross-Coupling Catalysts
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a cornerstone of modern chemistry. This guide provides a comprehensive benchmark of new and established catalysts for the cross-coupling of bromopyridines, offering a critical analysis of their performance, supported by experimental data, to facilitate informed catalyst selection and accelerate discovery.
The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and versatile methods for the synthesis of substituted pyridines is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide delves into a comparative analysis of state-of-the-art catalysts for several key cross-coupling reactions of bromopyridines, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. We also explore emerging nickel- and copper-based catalytic systems that offer promising, cost-effective alternatives.
At a Glance: Catalyst Performance in Bromopyridine Cross-Coupling
The selection of an optimal catalyst system is contingent on the specific transformation, the nature of the coupling partners, and desired reaction conditions. The following tables summarize the performance of various catalysts across different cross-coupling reactions, providing a clear and concise comparison of their efficacy.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a stalwart in C-C bond formation.[4][5] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have significantly improved the efficiency of coupling with challenging bromopyridine substrates.[4][5]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [4] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [4] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [4] |
| Herrmann's Catalyst | 1 | K₂CO₃ | DMF | 110 | 6 | High | - | [4] |
| NiCl₂(dppp) | 5 | K₃PO₄ | Dioxane | 100 | 12 | Moderate to High | - | [6] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the introduction of alkyne functionalities.[7][8][9] Palladium catalysts, often in conjunction with a copper(I) co-catalyst, are highly effective for this transformation.[8][10]
| Catalyst System | Ligand | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [7][11] |
| PdCl₂(PPh₃)₂ | - | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [11] |
| Pd(OAc)₂ | PPh₃ | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [11] |
| Pd₂(dba)₃ | PPh₃ | CuI (5) | Et₃N | DMF | 100 | 3 | 82 | [11] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in medicinal chemistry.[12][13] The use of bulky, electron-rich phosphine ligands is crucial for the successful amination of bromopyridines.[5][12]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 83 | [14] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 16 | 76 | [14] |
| Pd₂(dba)₃ | BINAP | LiHMDS | THF | 65 | 16 | 71 | [14] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | - | - | High | [13] |
| CuCl | 1-methyl-imidazole | t-BuOLi | - | - | - | High | [15][16] |
Heck Coupling: Olefin Functionalization
The Heck reaction enables the arylation of olefins, offering a direct route to substituted alkenes.[17][18][19] Supramolecular catalyst systems have recently shown promise in enhancing the efficiency of this reaction with bromopyridine substrates.[17]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Supramolecular Pd/L | K₂CO₃ | Toluene | 130 | 1 | 78 | [17] |
| Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 1 | <10 | [17] |
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams, generated using Graphviz, illustrate key aspects of bromopyridine cross-coupling.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General workflow for screening new catalysts for bromopyridine cross-coupling.
Figure 3: Decision tree for selecting a catalyst based on the desired cross-coupling reaction.
Experimental Protocols: A Guide to Best Practices
Reproducibility is key in scientific research. The following section provides detailed, generalized methodologies for the key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., PEPPSI-IPr, 0.5-3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[4][20]
-
Atmosphere Control: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[20]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or t-amyl alcohol, 5 mL) via syringe.[4][20]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 2-12 hours).[4]
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[1][7][8]
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).[7][8]
-
Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.[1][20]
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 3 hours).[7][11]
-
Workup and Purification: Follow a standard aqueous workup and purify the crude product by column chromatography.[8]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (e.g., a palladacycle or a combination of Pd(OAc)₂ and a ligand like dppp), the base (e.g., NaOtBu or Cs₂CO₃), the bromopyridine (1.0 mmol), and the amine (1.2 mmol).[5][12][20]
-
Solvent Addition: Add dry, degassed solvent (e.g., toluene or dioxane, 5 mL).[5][12]
-
Reaction: Seal the vessel and heat the mixture with stirring to the appropriate temperature for the required time.
-
Workup and Purification: After cooling, the reaction is quenched, typically with water, and the product is extracted. The organic extracts are dried and concentrated, and the product is purified by chromatography.[5]
The Rise of Nickel and Copper Catalysis
While palladium has long dominated the field of cross-coupling, the development of nickel- and copper-based catalytic systems is gaining significant traction. These earth-abundant and less expensive metals offer a more sustainable and economical approach to pyridine functionalization.
Nickel catalysts , such as NiCl₂(dppp) and systems employing bathophenanthroline ligands, have shown promise in the cross-electrophile coupling of 2-chloropyridines with alkyl bromides and in Suzuki-Miyaura reactions.[6][21][22] These methods provide access to 2-alkylated pyridines, which can be challenging to synthesize using traditional methods.[21]
Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann-type coupling), represent a well-established alternative to palladium-based methods.[15][16][23] Recent advancements have demonstrated the efficacy of simple copper salts, such as CuCl, with appropriate ligands for the coupling of carbazoles with 2-bromopyridine derivatives.[15][16]
Conclusion: Navigating the Catalyst Landscape
The field of cross-coupling catalysis is in a constant state of evolution, with new catalysts and methodologies continually emerging. For the synthetic chemist, the choice of catalyst is a critical decision that can significantly impact the efficiency, scope, and practicality of a synthetic route. This guide provides a snapshot of the current landscape, highlighting the strengths of both well-established palladium catalysts and emerging nickel- and copper-based systems. By leveraging the comparative data and experimental protocols presented herein, researchers can make more informed decisions, accelerating the synthesis of novel pyridine-containing molecules for a wide range of applications. The continued development of more active, stable, and cost-effective catalysts will undoubtedly pave the way for even more innovative and sustainable chemical synthesis in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (5-Bromopyridin-3-yl)methanol hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of (5-Bromopyridin-3-yl)methanol hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these procedures is essential for protecting personnel and minimizing environmental impact.
Immediate Safety and Hazard Assessment
This compound is classified with several hazards that necessitate cautious handling and disposal. Due to the presence of the brominated pyridine ring, it should be treated as a hazardous substance. Pyridine and its derivatives are generally known to be toxic, irritant, and potentially flammable.[1] All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be handled as hazardous chemical waste.[1][2][3]
Quantitative Hazard Summary
While specific toxicological data for this compound is not extensively available, the following table summarizes its known hazard classifications and the properties of the related compound, 3-Bromopyridine, to inform safe handling and disposal procedures.
| Property | This compound | 3-Bromopyridine (for comparison) |
| CAS Number | 22620-36-6 | 626-55-1 |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4)[4] | Flammable Liquid (Category 3)[5] |
| Skin Irritation (Category 2)[4] | Toxic if swallowed, in contact with skin, or if inhaled[5] | |
| Serious Eye Irritation (Category 2A)[4] | Causes skin irritation[5] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[4] | Causes serious eye irritation[5] | |
| May cause respiratory irritation[5] | ||
| Signal Word | Warning[4] | Danger[5] |
| Hazard Statements | H302: Harmful if swallowed[4] | H226: Flammable liquid and vapor[5] |
| H315: Causes skin irritation[4] | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[5] | |
| H319: Causes serious eye irritation[4] | H315: Causes skin irritation[5] | |
| H335: May cause respiratory irritation[4] | H319: Causes serious eye irritation[5] | |
| H335: May cause respiratory irritation[5] |
Experimental Protocol for Disposal
The proper disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton®).[1][6]
-
Body Protection: A standard laboratory coat.[1]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[1][3]
-
This waste stream should be segregated and not mixed with other incompatible waste, such as strong oxidizing agents or strong acids.[3][6]
-
-
Container Selection and Labeling:
-
Collect all waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
The container must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must also include the full chemical name: "this compound" (no abbreviations or chemical formulas).[3]
-
Indicate the associated hazards by affixing the appropriate GHS pictograms (e.g., health hazard, irritant).[3]
-
-
Waste Storage:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
-
Final Disposal:
-
Do not attempt to treat or dispose of the chemical waste yourself.[3]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3]
-
Provide the disposal company with the complete information from the hazardous waste label.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (5-Bromopyridin-3-yl)methanol hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (5-Bromopyridin-3-yl)methanol hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient research environment.
Hazard Identification and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards.
GHS Hazard Statements:
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Signal Word:
-
Warning
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | To prevent skin contact and irritation.[1][2][5] |
| Eye/Face Protection | Chemical safety goggles or glasses. A face shield is recommended when there is a risk of splashing. | To protect against serious eye irritation from splashes or dust.[1][2][5] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | To minimize skin contact and protect from potential splashes.[2][6][7] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges if engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[6] |
Operational and Handling Plan
Adherence to standard operating procedures is essential for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Storage:
-
The substance should be stored locked up.[5]
Standard Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Have a spill kit readily available.
-
-
Handling:
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice.[5] Remove contaminated clothing and wash it before reuse.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[2][5] If eye irritation persists, get medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2][5] Call a POISON CENTER or doctor if you feel unwell.[2][5] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.[3]
-
Avoid generating dust.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a designated hazardous waste container.[2][3]
-
Prevent the spill from entering drains or waterways.[2]
-
Decontaminate the spill area.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent material) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal: Dispose of all waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
